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  • Product: 4-Amino-3-nitrobenzimidamide hydrochloride
  • CAS: 74138-37-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Amino-3-nitrobenzimidamide Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Amino-3-nitrobenzimidamide hydrochloride, a compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-3-nitrobenzimidamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore a representative synthetic pathway, and discuss its potential applications based on its structural motifs.

Core Compound Identification and Properties

4-Amino-3-nitrobenzimidamide hydrochloride is a substituted benzimidamide derivative. The presence of an amino group, a nitro group, and an imidamide functional group on the benzene ring suggests a versatile chemical scaffold for further modification and potential biological activity.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 74138-37-7 .[1][2]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 74138-37-7[1][2]
Linear Formula C₇H₉O₂N₄Cl
Molecular Weight 216.63 g/mol [1][2]
Physical Form White to Yellow Solid
Purity Typically ≥97%
Storage Keep in a dark place, sealed in a dry, room temperature environment.

Synthesis Pathway: A Representative Approach

While specific, detailed industrial synthesis routes for 4-Amino-3-nitrobenzimidamide hydrochloride are not extensively published in readily available literature, a plausible synthetic scheme can be conceptualized based on established organic chemistry principles. A common approach would involve the multi-step conversion of a more readily available starting material, such as 4-amino-3-nitrobenzonitrile.

The following is a representative, step-by-step protocol for the synthesis:

Step 1: Pinner Reaction for Imidate Formation

  • Suspend 4-amino-3-nitrobenzonitrile in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution until saturation.

  • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for a period sufficient for the formation of the ethyl imidate hydrochloride precipitate.

  • Collect the precipitate by filtration and wash with cold anhydrous ether.

Step 2: Ammonolysis to form Benzimidamide

  • Treat the isolated ethyl 4-amino-3-nitrobenzimidate hydrochloride with a solution of ammonia in ethanol (ethanolic ammonia).

  • Stir the mixture at room temperature until the conversion to 4-Amino-3-nitrobenzimidamide is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • The resulting 4-Amino-3-nitrobenzimidamide hydrochloride can then be isolated and purified, for instance, by recrystallization.

Below is a visual representation of this proposed synthetic workflow.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile Ethyl 4-amino-3-nitrobenzimidate HCl Ethyl 4-amino-3-nitrobenzimidate HCl 4-Amino-3-nitrobenzonitrile->Ethyl 4-amino-3-nitrobenzimidate HCl  HCl (gas), Anhydrous Ethanol Final Product 4-Amino-3-nitrobenzimidamide HCl Ethyl 4-amino-3-nitrobenzimidate HCl->Final Product  Ethanolic Ammonia

Caption: Proposed two-step synthesis of 4-Amino-3-nitrobenzimidamide HCl.

Potential Applications in Drug Development

The chemical structure of 4-Amino-3-nitrobenzimidamide hydrochloride suggests several avenues for its application in drug discovery and development. The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas.[3]

3.1. As a Scaffold for Anticancer Agents

Nitro-substituted compounds have been investigated for their potential as anticancer agents.[4] For instance, the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. The core structure of 4-Amino-3-nitrobenzimidamide hydrochloride could serve as a starting point for the development of novel inhibitors of enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.[4]

3.2. As a Precursor for Antiviral Compounds

Certain aromatic nitro compounds have demonstrated antiviral activity. For example, 4-iodo-3-nitrobenzamide has been shown to inhibit HIV-1 replication.[5] The benzimidamide moiety, coupled with the nitro group, could be explored for its potential to interfere with viral replication processes.

3.3. In the Development of Antimicrobial Agents

Amino acids and their derivatives are crucial in microbial life, and targeting their metabolism is a strategy for developing new antimicrobial drugs.[6][7] The amino and imidamide groups in 4-Amino-3-nitrobenzimidamide hydrochloride could mimic or interfere with amino acid metabolic pathways in microbes.

The diagram below illustrates a conceptual framework for the potential mechanism of action of compounds derived from this scaffold, particularly in an anticancer context.

G Compound 4-Amino-3-nitrobenzimidamide Hydrochloride Derivative TargetEnzyme Tumor-Associated Enzyme (e.g., Carbonic Anhydrase IX) Compound->TargetEnzyme Inhibition CellularProcess Key Cellular Process (e.g., pH Regulation, Proliferation) TargetEnzyme->CellularProcess Regulates Outcome Therapeutic Outcome (e.g., Inhibition of Tumor Growth) CellularProcess->Outcome Leads to

Caption: Conceptual mechanism of action for a drug candidate.

Safety and Handling

4-Amino-3-nitrobenzimidamide hydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

  • 4-Amino-3-nitrobenzimidamide hydrochloride | 74138-37-7 - MilliporeSigma. [Link]

  • 4-Amino-3-nitrobenzimidamide hydrochloride - MilliporeSigma. [Link]

  • 4-AMINO-3-NITROBENZAMIDE — Chemical Substance Information - NextSDS. [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • CN1768733A - Application of aromatic nitro compound in preparation of medicine for treating AIDS - Google P
  • 4-Amino-3-nitrobenzonitrile - ChemBK. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]

  • 4-Amino-3-nitrobenzaldehyde | C7H6N2O3 | CID 13237703 - PubChem. [Link]

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development - RSC Publishing. [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Insights for 4-Amino-3-nitrobenzimidamide Hydrochloride

Target Molecule: 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) Synonyms: 4-Amino-3-nitrobenzamidine hydrochloride Primary Applications: Precursor for biologically active heterocycles, specifically glycosyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) Synonyms: 4-Amino-3-nitrobenzamidine hydrochloride Primary Applications: Precursor for biologically active heterocycles, specifically glycosylated 2-aryl-5-amidinobenzimidazoles used in antimicrobial and antiparasitic drug discovery [1].

Executive Summary & Chemical Logic

The synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride represents a classic exercise in regioselective aromatic substitution coupled with rigorous anhydrous functional group transformation. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a carefully orchestrated manipulation of electronic effects and nucleophilic vulnerabilities.

The synthetic logic relies on a two-phase retrosynthetic strategy:

  • Electrophilic Aromatic Substitution (EAS): The introduction of the nitro group to 4-aminobenzonitrile. The strongly activating amino group dictates ortho/para direction. With the para position blocked by the nitrile group, nitration is forced exclusively to the ortho position (C3), yielding 4-amino-3-nitrobenzonitrile.

  • The Pinner Reaction: The conversion of the chemically robust nitrile into an amidine. This requires the transient activation of the nitrile carbon via protonation, followed by nucleophilic attack by an alcohol to form an imidate ester, which is subsequently subjected to ammonolysis.

The causality of experimental design here is critical: the Pinner reaction is notoriously sensitive to moisture. The presence of H2​O will irreversibly hydrolyze the highly electrophilic imidate intermediate into a thermodynamically stable methyl ester, derailing the synthesis. Therefore, the protocol demands strict anhydrous conditions.

Mechanistic Pathways & Workflow Visualization

The following diagrams illustrate the macro-workflow of the synthesis and the micro-mechanism of the critical Pinner reaction step.

Workflow A 4-Aminobenzonitrile (Starting Material) B Nitration (KNO3, H2SO4, <0°C) A->B C 4-Amino-3-nitrobenzonitrile (Intermediate 1) B->C Regioselective EAS D Imidate Formation (Dry HCl, MeOH, RT) C->D E Methyl Imidate HCl (Intermediate 2) D->E Nucleophilic Addition F Ammonolysis (NH3 gas, MeOH) E->F G 4-Amino-3-nitrobenzimidamide HCl (Final Product) F->G Substitution

Macro-synthetic workflow from 4-aminobenzonitrile to the final amidine hydrochloride.

PinnerMechanism Nitrile Nitrile Group (-C≡N) Protonation Protonation by HCl (-C≡NH+) Nitrile->Protonation Activation MeOH_Attack Nucleophilic Attack by MeOH Protonation->MeOH_Attack Imidate Imidate Ester Hydrochloride (-C(OCH3)=NH2+ Cl-) MeOH_Attack->Imidate Ammonia_Attack Nucleophilic Attack by NH3 Imidate->Ammonia_Attack Tetrahedral Tetrahedral Intermediate Elimination of MeOH Ammonia_Attack->Tetrahedral Amidine Amidine Hydrochloride (-C(NH2)=NH2+ Cl-) Tetrahedral->Amidine -MeOH

Micro-mechanism of the Pinner reaction highlighting the imidate ester intermediate.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating systems. By monitoring specific physical and spectroscopic changes, the researcher can confirm the success of each phase before proceeding.

Phase 1: Regioselective Nitration

Objective: Synthesize 4-amino-3-nitrobenzonitrile.

  • Acidic Activation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve Potassium nitrate ( 15.6 mmol ) in concentrated Sulfuric acid ( 8 mL ).

    • Causality: H2​SO4​ acts as both the solvent and the acid catalyst required to generate the highly electrophilic nitronium ion ( NO2+​ ) from the nitrate salt.

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature below 0 °C .

  • Substrate Addition: Slowly add 4-aminobenzonitrile ( 7.8 mmol ) in small portions. Maintain the internal temperature strictly at 0 °C .

    • Causality: The free amine is susceptible to oxidative degradation by nitric acid. Keeping the temperature at 0 °C suppresses oxidation and prevents over-nitration (di-nitro formation).

  • Reaction: Stir the mixture at 0 °C for 3.5 hours .

  • Quenching & Isolation: Pour the highly acidic mixture over crushed ice/water. A yellow precipitate will immediately form. Collect the solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual acid, and dry under a vacuum to yield the intermediate [1].

Phase 2: Pinner Reaction (Imidate Formation & Ammonolysis)

Objective: Convert the nitrile to 4-Amino-3-nitrobenzimidamide hydrochloride.

  • Imidate Formation: Suspend the 4-amino-3-nitrobenzonitrile ( 6.13 mmol ) in anhydrous methanol ( 55 mL ) inside a three-neck flask.

  • HCl Saturation: Bubble anhydrous HCl gas through the suspension for 30 minutes . The solution must become fully saturated.

    • Causality: Aqueous HCl cannot be used. The presence of water will drive the hydrolysis of the resulting imidate into a methyl ester.

  • Incubation: Seal the flask tightly to prevent atmospheric moisture ingress and stir at room temperature for 4 days .

  • Intermediate Isolation: Filter the suspension. Wash the isolated solid with anhydrous ethyl ether ( 120 mL ) to remove unreacted starting material and residual HCl .

  • Ammonolysis: Dissolve the yellow imidate solid in fresh anhydrous methanol. Bubble anhydrous NH3​ gas into the solution for 6 hours to saturate the mixture.

    • Causality: Ammonia acts as a potent nucleophile, attacking the imidate carbon and ejecting methanol to form the amidine.

  • Precipitation: Concentrate the solution to half its volume under reduced pressure. Induce precipitation by adding anhydrous ethyl ether ( 60 mL ).

  • Final Isolation: Collect the resulting yellow solid by filtration, wash with ethyl acetate ( 50 mL ), and dry under vacuum to afford 4-Amino-3-nitrobenzimidamide hydrochloride (Yield: ~60%) [1].

Quantitative Data & Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated against established spectroscopic benchmarks. The disappearance of the sharp C≡N stretch ( ∼2220 cm−1 ) in the IR spectrum and the appearance of the C=N stretch ( ∼1685 cm−1 ) is the primary indicator of a successful Pinner conversion.

Table 1: Stoichiometric Matrix for Key Transformations
Reagent / SubstrateMW ( g/mol )EquivalentsAmountRole
4-Aminobenzonitrile118.141.0 eq7.8 mmolStarting Material
Potassium Nitrate ( KNO3​ )101.102.0 eq15.6 mmolNitrating Agent
Sulfuric Acid ( H2​SO4​ )98.08Excess8.0 mLSolvent / Catalyst
4-Amino-3-nitrobenzonitrile163.131.0 eq6.13 mmolIntermediate Substrate
Anhydrous Methanol32.04Excess55.0 mLReactant / Solvent
Anhydrous HCl (gas)36.46ExcessSaturationCatalyst / Activator
Anhydrous NH3​ (gas)17.03ExcessSaturationNucleophile
Table 2: Spectroscopic Validation Data [1]
Analytical MethodObserved Signals / ValuesStructural Assignment
Physical State Yellow SolidN/A
Melting Point >300 °C Confirms salt stability
IR (ATR) ν (cm−1) 3453, 3420Primary amine ( −NH2​ ) stretch
3134, 3052Amidine hydrochloride ( −NH⋅HCl )
1685Imine ( C=N ) stretch
1 H NMR (200 MHz, DMSO- d6​ ) δ 9.38 (br s, 2H)Amidine protons
δ 9.12 (br s, 2H)Amidine protons
δ 8.62 (s, 1H)Aromatic proton (C2)
δ 8.17 (s, 2H)Aniline amine ( −NH2​ )
δ 7.87 (d, J=9.0 Hz, 1H)Aromatic proton (C6)
δ 7.19 (d, J=9.0 Hz, 1H)Aromatic proton (C5)
13 C NMR (50 MHz, DMSO- d6​ ) δ 163.5, 149.1, 133.6, 129.6, 127.6, 119.4, 113.2Carbon framework validation

Safety and Scale-Up Considerations

  • Gas Handling: Both anhydrous HCl and NH3​ gases are highly toxic and corrosive [2]. Saturation steps must be performed in a high-flow fume hood using proper gas dispersion tubes and double-scrubber systems (base scrubber for HCl , acid scrubber for NH3​ ).

  • Exothermic Control: The nitration of the aniline derivative is highly exothermic. Upon scale-up, the addition rate of the substrate must be strictly governed by internal temperature probes to prevent thermal runaway and the generation of explosive poly-nitrated byproducts.

References

  • de Souza, R. J., et al. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles." Journal of the Brazilian Chemical Society, vol. 29, no. 6, 2018. URL:[Link]

Foundational

Physicochemical Profiling and Handling Protocols for 4-Amino-3-nitrobenzimidamide Hydrochloride: A Technical Guide

Executive Summary 4-Amino-3-nitrobenzimidamide hydrochloride (also widely documented as 4-amino-3-nitrobenzamidine hydrochloride) is a highly functionalized aromatic compound serving as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-nitrobenzimidamide hydrochloride (also widely documented as 4-amino-3-nitrobenzamidine hydrochloride) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of biologically active benzimidazoles and novel antimicrobial agents[1],[2]. As a Senior Application Scientist, understanding the physicochemical behavior of this compound—specifically its extreme melting point and solvent-dependent solubility—is paramount for successful integration into drug development pipelines. This whitepaper provides an authoritative, in-depth analysis of its physical properties, structural characterization, and validated laboratory protocols.

Structural Identity and Physicochemical Causality

Nomenclature and Identification

To ensure reproducibility in procurement and synthesis, strict adherence to chemical identifiers is required. Commercially available reference standards confirm the compound is isolated as a white to yellow solid[3],[1].

  • IUPAC Name: 4-Amino-3-nitrobenzenecarboximidamide hydrochloride

  • CAS Registry Number: 74138-37-7 (Hydrochloride salt)[3] / 148344-28-9 (Free base variant)[4]

  • Molecular Formula: C₇H₈N₄O₂ · HCl (C₇H₉ClN₄O₂)

Thermal Dynamics: The Causality of an Extreme Melting Point

According to data published in the Journal of the Brazilian Chemical Society (), the melting point of 4-Amino-3-nitrobenzimidamide hydrochloride exceeds 300 °C[1].

Mechanistic Causality: This exceptionally high melting point is not typical for small organic molecules of this molecular weight (216.62 g/mol ). It is driven by the dense intermolecular network formed by the hydrochloride salt. The amidinium ion (–C(=NH₂⁺)NH₂) acts as a powerful multi-point hydrogen bond donor, while the chloride counterion and the ortho-nitro group (–NO₂) serve as robust hydrogen bond acceptors. This ionic and heavily hydrogen-bonded crystal lattice requires substantial thermal energy to disrupt, meaning that thermal degradation (e.g., loss of HCl, oxidation) often competes with true capillary melting.

Solvation Thermodynamics

As a free base, the hydrophobic nature of the substituted benzene ring limits aqueous solubility. However, formulating 4-Amino-3-nitrobenzimidamide as a hydrochloride salt fundamentally alters its solvation thermodynamics:

  • Aqueous Media: The salt readily dissociates, allowing water molecules to stabilize the amidinium cation via ion-dipole interactions.

  • Polar Aprotic Solvents (DMSO): In Dimethyl Sulfoxide (DMSO), the highly polarized S=O bond acts as a potent hydrogen bond acceptor, effectively solvating the primary amine and amidinium protons. This results in high solubility, making DMSO-d₆ the gold standard for Nuclear Magnetic Resonance (NMR) characterization[1].

Quantitative Data Summaries

The following tables synthesize the critical physical and spectroscopic data required for compound verification and quality control.

Table 1: Physicochemical Properties Summary

PropertyValueCausality / Note
Appearance White to Yellow SolidTypical chromophore effect of nitroaromatic amines[3],[1]
Melting Point > 300 °CDriven by a dense ionic and H-bonded crystal lattice[1]
Solubility (Organic) Highly soluble in DMSOSolvated by strong H-bond acceptors (S=O group)[1]
Solubility (Aqueous) SolubleFacilitated by the hydrophilic amidinium chloride salt
Molecular Weight 216.62 g/mol Calculated (Free base 180.16 g/mol + HCl 36.46 g/mol )

Table 2: Spectroscopic Characterization Markers (IR & ¹H-NMR)

MethodKey SignalsStructural Assignment
IR (ATR) 3453, 3420 cm⁻¹Primary amine (–NH₂) stretching[1]
IR (ATR) 3134, 3052 cm⁻¹Amidinium (NH·HCl) stretching[1]
IR (ATR) 1685 cm⁻¹Imine (C=N) stretching[1]
¹H-NMR (DMSO-d₆) δ 9.38 (br s, 2H), 9.12 (br s, 2H)Amidinium protons (resonance stabilized)[1]
¹H-NMR (DMSO-d₆) δ 8.62 (s, 1H), 7.87 (d, 1H), 7.19 (d, 1H)Aromatic ring protons (ABX spin system)[1]

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false data generation.

Protocol 1: High-Temperature Melting Point Determination (>300 °C)

Objective: Accurately assess the melting point and thermal stability of the salt.

  • Apparatus Calibration (Self-Validation): Calibrate the melting point apparatus using a known high-melting standard (e.g., Anthraquinone, mp 286 °C) prior to analysis. This validates the accuracy of the thermocouple at extreme temperatures.

  • Sample Preparation: Pulverize the yellow solid[1] into a fine powder using an agate mortar. Load the powder into a glass capillary tube, tapping the tube against a hard surface to achieve a densely packed 2–3 mm column.

  • Thermal Ramping: Insert the capillary into the apparatus. Apply a rapid heating ramp (10 °C/min) up to 280 °C to save time, then reduce the ramp rate to 2 °C/min to ensure thermal equilibrium.

  • Observation & Recording: Monitor the sample closely. Because the melting point exceeds 300 °C[1], carefully distinguish between true capillary melting (meniscus formation) and thermal decomposition (browning, charring, or gas evolution). Record the exact temperature of phase transition or degradation.

Protocol 2: Preparation of Standardized Stock Solutions

Objective: Generate stable, fully solvated solutions for NMR characterization or biological assays.

  • Gravimetric Analysis: Equilibrate the compound vial to room temperature in a desiccator to prevent ambient moisture absorption. Weigh exactly 10.0 mg of 4-Amino-3-nitrobenzimidamide hydrochloride using a calibrated analytical microbalance.

  • Solubilization (DMSO): To prepare a master stock, add 1.0 mL of anhydrous DMSO (or DMSO-d₆ for NMR) to the vial. Vortex for 30–60 seconds. The strong H-bond accepting nature of DMSO will rapidly disrupt the amidinium lattice.

  • Validation of Dissolution (Self-Validation): Inspect the solution under a strong, focused light source or utilize Dynamic Light Scattering (DLS). The complete absence of Tyndall scattering validates a true solution state, ensuring no micro-particulates remain to skew downstream biological or spectral data.

  • Aqueous Dilution: For aqueous assays, slowly dilute the verified DMSO stock into a buffered aqueous solution (e.g., PBS, pH 7.4). The hydrochloride salt ensures the compound remains soluble in the aqueous phase without precipitating.

Visualization of Characterization Workflow

The following diagram illustrates the logical relationship between the physical state of the compound and the required characterization techniques.

CharacterizationWorkflow Start 4-Amino-3-nitrobenzimidamide HCl (Solid State) Thermal Thermal Analysis Start->Thermal Solubility Solubility Screening Start->Solubility MP Melting Point: > 300 °C (Decomposition Risk) Thermal->MP DMSO DMSO (Polar Aprotic) Highly Soluble Solubility->DMSO Water Aqueous Buffer Soluble (Salt Form) Solubility->Water Spectroscopy Structural Verification DMSO->Spectroscopy Solvated State NMR 1H-NMR (DMSO-d6) IR (ATR) Spectroscopy->NMR

Fig 1. Workflow for the thermal and solubility characterization of the hydrochloride salt.

References

  • SciELO. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles". Journal of the Brazilian Chemical Society.[Link]

  • Semantic Scholar. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles". Semantic Scholar.[Link]

Sources

Exploratory

The Strategic Utility of 4-Amino-3-nitrobenzimidamide Hydrochloride as a Precursor for Advanced Heterocyclic Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the demand for novel molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can serve as the foundation for targeted therapeutics is insatiable. 4-Amino-3-nitrobenzimidamide hydrochloride emerges not as an end-product with inherent biological activity, but as a strategically designed synthetic intermediate. Its true potential lies in its latent functionality, primed for the efficient construction of complex heterocyclic systems. This guide delineates the core applications of this compound, focusing on its role as a precursor to benzimidazole-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents. We will explore the mechanistic rationale, provide validated synthetic workflows, and discuss the broader implications for drug design, thereby equipping researchers with the knowledge to leverage this versatile chemical entity.

Physicochemical Characteristics and Handling

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. 4-Amino-3-nitrobenzimidamide hydrochloride is a solid, typically appearing white to yellow.[1][2] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for subsequent reaction steps.

PropertyValueSource
CAS Number 74138-37-7[1][2]
Molecular Formula C₇H₈N₄O₂ · HCl[1][2]
Molecular Weight 216.63 g/mol [1][2]
Physical Form White to Yellow Solid[1]
Purity Typically ≥97%[1][2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1][2]

Safety and Handling: As with many nitroaromatic compounds, appropriate personal protective equipment should be used. The compound is classified as a warning-level hazard, with H-statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Core Application: A Gateway to Benzimidazole Synthesis

The primary utility of 4-Amino-3-nitrobenzimidamide hydrochloride stems from the ortho-positioning of its amino and nitro groups. This specific arrangement is a classic and highly effective precursor for the synthesis of the benzimidazole ring system.[4][5] The synthetic strategy is a two-step process: reduction of the nitro group to a second amine, followed by cyclization of the resulting ortho-diamine.

The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[6] This has led to the development of numerous drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and, most relevant to this guide, a new generation of anti-cancer agents.[4][6]

Focus Application: Synthesis of PARP Inhibitor Cores

Poly(ADP-ribose) polymerase (PARP) inhibitors are a revolutionary class of targeted cancer therapies.[7] Their efficacy is rooted in the concept of synthetic lethality . In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cell becomes heavily reliant on PARP-mediated single-strand break repair. Inhibition of PARP in these already compromised cells leads to the accumulation of catastrophic DNA double-strand breaks, selectively killing the cancer cells while sparing healthy tissue.[1][8]

Many potent PARP inhibitors, such as Olaparib and Rucaparib, feature a benzimidazole-carboxamide core. This core structure is crucial for binding to the nicotinamide (NAD+) pocket of the PARP enzyme.[9] 4-Amino-3-nitrobenzimidamide hydrochloride provides an ideal starting point for constructing this critical pharmacophore.

Proposed Synthetic Workflow: From Precursor to PARP Inhibitor Core

The following section outlines a detailed, evidence-based protocol for the transformation of 4-Amino-3-nitrobenzimidamide hydrochloride into a 2-substituted benzimidazole, a key intermediate for a range of PARP inhibitors.

Step 1: Reductive Cyclization to form a 2-Substituted Benzimidazole

This proposed one-pot reaction involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with a suitable electrophile (in this case, an aldehyde) to form the benzimidazole ring.

Synthetic Workflow Start 4-Amino-3-nitrobenzimidamide Hydrochloride Intermediate Ortho-diaminobenzimidamide (in situ) Start->Intermediate Reduction Product 2-Substituted-1H-benzimidazole- 4-carboximidamide Intermediate->Product Condensation/ Cyclization Reagents 1. Reducing Agent (e.g., Na2S2O4) 2. Aldehyde (R-CHO) 3. Solvent (e.g., Ethanol/Water) Reagents->Intermediate Reagents->Product

Caption: Proposed one-pot synthesis of a benzimidazole core.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-Amino-3-nitrobenzimidamide hydrochloride (1 equivalent) in a suitable solvent system such as an ethanol/water mixture, add the desired aldehyde (R-CHO, 1.1 equivalents).

  • Reduction: While stirring at room temperature, add a reducing agent such as sodium dithionite (Na₂S₂O₄, 3-4 equivalents) portion-wise. The use of dithionite is well-documented for the reduction of nitro groups in the presence of other functional groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The in situ generated ortho-diaminobenzimidamide will spontaneously condense with the aldehyde. The reaction mixture may be gently heated to drive the cyclization to completion. This method of forming benzimidazoles from an ortho-phenylenediamine and an aldehyde is a standard and widely used synthetic transformation.[2][10][11]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization or column chromatography.

Mechanism of Action: The Principle of PARP Inhibition

To appreciate the significance of synthesizing the benzimidazole core, it is crucial to understand the mechanism of the final drug target.

PARP's Role in DNA Repair

PARP1 is a nuclear enzyme that acts as a DNA damage sensor.[7] When it detects a single-strand break (SSB) in the DNA, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. These negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.[1][8]

PARP Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP1 Activation SSB->PARP Repair SSB Repair (BER Pathway) PARP->Repair Viability1 Cell Survival Repair->Viability1 SSB2 DNA Single-Strand Break (SSB) PARPi PARP Inhibition (PARPi Trapping) SSB2->PARPi DSB Replication Fork Collapse (Double-Strand Break) PARPi->DSB HR_Deficient Defective HR Repair (due to BRCA mutation) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

Synthetic Lethality in Action

PARP inhibitors act as competitive inhibitors, binding to the NAD+ site and preventing the synthesis of PAR chains.[1] This not only blocks the recruitment of repair proteins but also "traps" the PARP enzyme on the DNA.[3] When the cell attempts to replicate its DNA, the replication fork collides with this trapped PARP-DNA complex, causing the single-strand break to collapse into a much more lethal double-strand break (DSB).

  • In healthy cells: These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

  • In BRCA-mutant cancer cells: The HR pathway is defective. The cell cannot repair the DSBs generated by PARP inhibition, leading to genomic chaos and programmed cell death (apoptosis).[1][8]

Advanced Concepts: The Imidamide as a Bioisostere

An intriguing aspect of 4-Amino-3-nitrobenzimidamide hydrochloride is the presence of the imidamide functional group (-C(=NH)NH2) instead of the more common carboxamide (-C(=O)NH2). In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosterism.[12][13]

The imidamide group can be considered a non-classical bioisostere of the carboxamide group. It maintains the ability to participate in hydrogen bonding, a critical interaction for binding to the PARP active site, but alters the electronic properties and basicity of the molecule. This substitution could potentially lead to:

  • Altered Binding Affinity: The different hydrogen bonding pattern and charge distribution may enhance or modify the binding to the target enzyme.

  • Improved Physicochemical Properties: Changes in pKa and polarity could affect solubility, cell permeability, and oral bioavailability.[13]

  • Novel Intellectual Property: Creating molecules with an imidamide core instead of a carboxamide can be a powerful strategy for generating new chemical entities with distinct patentability.

Conclusion and Future Directions

4-Amino-3-nitrobenzimidamide hydrochloride is a valuable and specialized chemical intermediate. Its primary research application lies in its efficient conversion to the benzimidazole scaffold, which is central to a multitude of biologically active molecules. As demonstrated, its most compelling use is in the synthesis of PARP inhibitor cores, providing a direct route to a class of drugs at the forefront of personalized cancer therapy.

Future research should focus on the direct conversion of the imidamide group into the final drug structures, exploring its potential advantages as a carboxamide bioisostere. The development of novel synthetic methodologies that leverage this unique functionality could unlock new avenues in drug discovery, leading to next-generation therapeutics with enhanced efficacy and improved pharmacological profiles.

References

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601. [1][7]

  • De Lorenzo, S. B., & Patel, A. G. (2012). A Review of PARP Inhibitors in Clinical Development. The American Journal of Hematology/Oncology, 8(3).

  • Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzimidamide hydrochloride. Retrieved from a Sigma-Aldrich product page.

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.
  • McLornan, D. P., et al. (2014). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. ecancermedicalscience, 8, 434. [8]

  • Zandarashvili, L., et al. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Biochemistry, 89, 225-249. [3]

  • Kovvuri, J., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 635-640. [2]

  • MilliporeSigma. (n.d.). 4-Amino-3-nitrobenzimidamide hydrochloride. Retrieved from a MilliporeSigma product page.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Alaqeel, S. I. (2017). Synthetic approaches to 2-substituted benzimidazoles: A review. Beilstein Journal of Organic Chemistry, 13, 1799-1812.
  • BenchChem. (n.d.). Comparative analysis of synthesis routes for 2-substituted benzimidazoles. Retrieved from a BenchChem technical guide.

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[6]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[12]

  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Duarte, C. D., et al. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 12(10), 716-735.

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117.

  • PatSnap. (2025). What is the role of bioisosterism in drug design? Retrieved from PatSnap Synapse. [13]

  • El-Nassan, H. B. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103402. [4]

  • Shakyawar, D., et al. (2019). comparative analysis of synthesis routes for 2-substituted benzimidazoles. BenchChem. [10]

  • Almansour, A. I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(20), 7149.

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 533-539. [11]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal.

  • Sharma, V., et al. (2023). Benzimidazole and Their Derivatives. MDPI Encyclopedia. [5]

Sources

Foundational

A Technical Guide to 4-Amino-3-nitrobenzimidamide Hydrochloride and its Analogs: Exploring a Scaffold for Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that can be tailored to interact with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that can be tailored to interact with specific biological targets. Among these, heterocyclic compounds have consistently demonstrated their value, providing a versatile foundation for the development of potent and selective therapeutic agents. This technical guide delves into the chemical and biological landscape of 4-Amino-3-nitrobenzimidamide hydrochloride, a compound of interest that, along with its analogs, holds potential as a modulator of key enzymatic pathways. While direct literature on this specific molecule is nascent, this guide will provide a comprehensive overview based on the established chemistry of benzimidamides and the extensive research into structurally related enzyme inhibitors. By synthesizing information on its probable synthesis, potential biological targets, and the structure-activity relationships of related compounds, we aim to equip researchers with the foundational knowledge to explore the therapeutic promise of this chemical class.

The Benzimidamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidamide moiety is a structural alert in medicinal chemistry, frequently appearing in compounds designed to interact with enzymes that recognize amide or guanidinium groups. The core structure, a benzene ring fused to an amidine group, provides a rigid framework that can be functionalized to achieve specific binding interactions. The introduction of substituents on the benzene ring, such as the 4-amino and 3-nitro groups in the title compound, dramatically influences the electronic properties, steric profile, and hydrogen bonding potential of the molecule, thereby modulating its biological activity.

Synthesis of 4-Amino-3-nitrobenzimidamide Hydrochloride: A Plausible Route

Proposed Synthetic Pathway: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride salt (a Pinner salt).[1][2] This intermediate can then be reacted with ammonia to yield the corresponding amidine hydrochloride.[1]

Reaction Scheme:

Pinner Reaction for 4-Amino-3-nitrobenzimidamide hydrochloride 4-amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile Imino_ester Imino ester hydrochloride (Pinner Salt) 4-amino-3-nitrobenzonitrile->Imino_ester 1. Anhydrous HCl, Anhydrous Ethanol Amidine 4-Amino-3-nitrobenzimidamide hydrochloride Imino_ester->Amidine 2. Anhydrous Ammonia

Figure 1: Proposed synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride via the Pinner reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Pinner reaction and should be optimized for the specific substrate.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Preparation: Dry all glassware thoroughly. Anhydrous conditions are critical for the success of the Pinner reaction.

  • Reaction Setup: Dissolve 4-amino-3-nitrobenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Acidification: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting nitrile is consumed.

  • Isolation of Pinner Salt (Optional): The Pinner salt may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. Often, the Pinner salt is not isolated and is used directly in the next step.[1]

Step 2: Conversion to 4-Amino-3-nitrobenzimidamide Hydrochloride

  • Ammonolysis: To the solution or suspension of the Pinner salt in ethanol, add a solution of anhydrous ammonia in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the product, 4-Amino-3-nitrobenzimidamide hydrochloride, may precipitate. The precipitate can be collected by filtration, washed with cold ethanol and then diethyl ether, and dried.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activity: A Focus on PARP Inhibition

The benzamide scaffold is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP1, in particular, is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs).[6] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[6][7]

Given the structural similarity of 4-Amino-3-nitrobenzimidamide to known benzamide-based PARP inhibitors like 3-aminobenzamide, it is highly plausible that this compound and its analogs could exhibit PARP inhibitory activity.[8] The core benzamide/benzimidamide structure can mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the active site of PARP.[5]

The Role of Substituents in Modulating Activity

The 4-amino and 3-nitro groups on the benzimidamide ring are expected to significantly influence its interaction with the PARP active site.

  • 4-Amino Group: The amino group can act as a hydrogen bond donor, potentially forming interactions with amino acid residues in the enzyme's active site. Its position can influence the overall orientation of the molecule within the binding pocket.

  • 3-Nitro Group: The strongly electron-withdrawing nitro group will alter the electronic distribution of the aromatic ring. This can impact pi-stacking interactions with aromatic residues in the active site. Furthermore, the nitro group itself can participate in hydrogen bonding or other polar interactions.

The interplay of these substituents will be critical in determining the potency and selectivity of 4-Amino-3-nitrobenzimidamide hydrochloride as a PARP inhibitor.

Structure-Activity Relationship (SAR) of Benzamide and Benzimidazole Analogs as Enzyme Inhibitors

While direct SAR studies on 4-Amino-3-nitrobenzimidamide analogs are not available, a wealth of information exists for the broader classes of benzamide and benzimidazole derivatives, which can guide the design of future analogs.

Key SAR Insights from Related Inhibitors:
  • Substitutions on the Benzene Ring: The nature and position of substituents on the benzamide ring are crucial for activity. For instance, in a series of benzamide derivatives, substitutions at the 3-position with hydroxy or methoxy groups were found to be important for potent PARP inhibition.[9]

  • Amide/Amidine Group: The amide or amidine functionality is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with the enzyme.

  • Extension from the Core: Many potent inhibitors feature extensions from the core benzamide scaffold. These extensions explore additional binding pockets within the enzyme active site, leading to increased potency and selectivity.

Table 1: General Structure-Activity Relationships for Benzamide-based Enzyme Inhibitors

Molecular FeatureGeneral ObservationPotential Impact of 4-Amino-3-nitro substitution
Benzene Ring Serves as a scaffold and participates in hydrophobic and pi-stacking interactions.The nitro group can modulate the electronics of the ring, potentially enhancing pi-stacking. The amino group provides a point for further functionalization.
Amide/Amidine Group Crucial for hydrogen bonding with the enzyme backbone.The amidine group offers multiple hydrogen bond donors and acceptors.
Substituents Dictate potency, selectivity, and physicochemical properties.The 4-amino group can be a key hydrogen bond donor. The 3-nitro group can form specific polar interactions.

Experimental Protocols for Biological Evaluation

To assess the potential of 4-Amino-3-nitrobenzimidamide hydrochloride and its analogs as therapeutic agents, a series of in vitro assays are essential.

In Vitro PARP1 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PARP1.

PARP1 Inhibition Assay Workflow Start Start Incubate Incubate PARP1 enzyme, activated DNA, and test compound Start->Incubate Add_Substrate Add NAD+ (substrate) Incubate->Add_Substrate Reaction Enzymatic reaction proceeds Add_Substrate->Reaction Stop Stop reaction Reaction->Stop Detect Detect PARylation product (e.g., ELISA-based) Stop->Detect Analyze Calculate IC50 value Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro PARP1 inhibition assay.

Detailed Protocol (ELISA-based): [10]

  • Plate Coating: Coat a 96-well plate with histones (the protein substrate for PARP1) and incubate overnight.

  • Washing: Wash the plate to remove unbound histones.

  • Reaction Mixture: Add a reaction mixture containing recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of the test compound (e.g., 4-Amino-3-nitrobenzimidamide hydrochloride).

  • Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the poly(ADP-ribosyl)ation (PARylation) of histones.

  • Detection: Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.

  • Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.[9][11][12][13]

MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of the test compound Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 48-72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability and determine IC50 Read_Absorbance->Calculate_Viability

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Protocols & Analytical Methods

Method

Standard Operating Procedure for the Utilization of 4-Amino-3-nitrobenzimidamide Hydrochloride in the Synthesis of Benzimidazole-Based PARP Inhibitors

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the safe handling and application of 4-Amino-3-nitrobenzimidamide hydrochloride, a key chemical i...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the safe handling and application of 4-Amino-3-nitrobenzimidamide hydrochloride, a key chemical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. The focus of these notes is to provide a detailed protocol for its use in the construction of a benzimidazole-based PARP inhibitor scaffold, a common structural motif in this class of therapeutic agents. This guide will delve into the chemical properties, safety considerations, and a step-by-step synthetic protocol, including the rationale behind the experimental choices. Furthermore, it will explore the mechanism of action of PARP inhibitors to provide a complete context for the application of this compound in drug discovery and development.

Introduction: The Significance of 4-Amino-3-nitrobenzimidamide Hydrochloride in PARP Inhibitor Synthesis

4-Amino-3-nitrobenzimidamide hydrochloride is a substituted aromatic compound of significant interest in medicinal chemistry. Its unique structural features, namely the presence of an amino group, a nitro group, and a benzimidamide moiety, make it a versatile building block for the synthesis of various heterocyclic compounds, most notably benzimidazole-based PARP inhibitors. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. In the context of PARP inhibitors, the benzimidazole ring system often serves as a key pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor and enabling potent and selective inhibition of the PARP enzyme. The amino and nitro groups on the phenyl ring of 4-Amino-3-nitrobenzimidamide hydrochloride offer synthetic handles for further chemical modifications, allowing for the optimization of the pharmacological properties of the final inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3-nitrobenzimidamide hydrochloride is essential for its safe and effective use in the laboratory.

PropertyValueSource
Chemical Formula C₇H₉ClN₄O₂
Molecular Weight 216.63 g/mol
Appearance White to yellow solid
CAS Number 74138-37-7
Storage Keep in a dark place, sealed in dry, room temperature.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount when handling 4-Amino-3-nitrobenzimidamide hydrochloride.

3.1. Hazard Identification

This compound is classified as hazardous. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

3.3. First Aid Measures

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Swallowed: Call a poison center or doctor if you feel unwell.

3.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Application: Synthesis of a Benzimidazole-Based PARP Inhibitor

This section outlines a representative protocol for the synthesis of a benzimidazole-based PARP inhibitor using 4-Amino-3-nitrobenzimidamide hydrochloride as a key starting material. The overall synthetic strategy involves a three-step process:

  • Cyclization: Formation of the 2-substituted-7-nitro-1H-benzimidazole core.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group.

  • Amide Coupling: Acylation of the newly formed amino group to introduce the final side chain of the PARP inhibitor.

Synthesis_Workflow A 4-Amino-3-nitrobenzimidamide hydrochloride C Cyclization (e.g., Na2S2O4, EtOH, heat) A->C B Aldehyde (R-CHO) B->C D 2-Substituted-7-nitro- 1H-benzimidazole C->D E Reduction (e.g., Fe/HCl or H2, Pd/C) D->E F 7-Amino-2-substituted- 1H-benzimidazole E->F H Amide Coupling (e.g., EDCI, HOBt) F->H G Carboxylic Acid (R'-COOH) G->H I Final PARP Inhibitor H->I

Caption: Synthetic workflow for a benzimidazole-based PARP inhibitor.

4.1. Protocol 1: Synthesis of 2-Substituted-7-nitro-1H-benzimidazole (Cyclization)

This step involves the condensation and oxidative cyclization of 4-Amino-3-nitrobenzimidamide hydrochloride with an appropriate aldehyde to form the benzimidazole core. The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole, which is a key region for interaction with the PARP enzyme.

Materials:

  • 4-Amino-3-nitrobenzimidamide hydrochloride

  • Aldehyde (e.g., benzaldehyde for a 2-phenyl substituent)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-Amino-3-nitrobenzimidamide hydrochloride (1.0 eq) in ethanol in a round-bottom flask, add the aldehyde (1.1 eq).

  • Add sodium dithionite (2.0-3.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).[2][3]

Causality and Experimental Choices:

  • Sodium dithionite acts as a reducing agent for the in situ formation of the diamine from the nitroaniline, which then condenses with the aldehyde. It also facilitates the oxidative cyclization to the benzimidazole. This one-pot reductive cyclization is an efficient method for benzimidazole synthesis.[1]

  • Ethanol is a common solvent for this type of reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.[2][4]

4.2. Protocol 2: Synthesis of 7-Amino-2-substituted-1H-benzimidazole (Nitro Group Reduction)

The nitro group is reduced to a primary amine, which will serve as the attachment point for the final side chain of the PARP inhibitor.

Materials:

  • 2-Substituted-7-nitro-1H-benzimidazole

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend the 2-substituted-7-nitro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0-10.0 eq) and a catalytic amount of hydrochloric acid or ammonium chloride.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Fe/HCl or Fe/NH₄Cl is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from the iron metal.

  • Celite filtration is necessary to remove the insoluble iron oxides and unreacted iron from the reaction mixture.

4.3. Protocol 3: Synthesis of the Final PARP Inhibitor (Amide Coupling)

The final step involves the coupling of the 7-amino-2-substituted-1H-benzimidazole with a carboxylic acid to form an amide bond. The choice of the carboxylic acid is critical for the final inhibitor's potency and selectivity.

Materials:

  • 7-Amino-2-substituted-1H-benzimidazole

  • Carboxylic acid (R'-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the 7-amino-2-substituted-1H-benzimidazole (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[5]

Causality and Experimental Choices:

  • EDCI and HOBt are commonly used coupling reagents that activate the carboxylic acid to form a highly reactive intermediate, facilitating the formation of the amide bond with the amine. HOBt also helps to suppress side reactions and racemization.

  • DIPEA or TEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction.

  • Anhydrous conditions and an inert atmosphere are important to prevent the hydrolysis of the activated carboxylic acid intermediate and to avoid unwanted side reactions.

Mechanism of Action of PARP Inhibitors: The Rationale for Synthesis

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] When a DNA strand break occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6] This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP_Mechanism cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell with BRCA Mutation (Deficient HR Repair) DNA_damage Single-Strand DNA Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PARylation PARP1->PARylation BER_recruitment Recruitment of BER Proteins PARylation->BER_recruitment SSB_repair SSB Repair BER_recruitment->SSB_repair DNA_damage2 Single-Strand DNA Break (SSB) PARP_trapping PARP Trapping DNA_damage2->PARP_trapping PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_trapping Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB HR_deficient Homologous Recombination Repair Deficiency (BRCA-/-) DSB->HR_deficient Cell_death Synthetic Lethality (Apoptosis) HR_deficient->Cell_death

Sources

Application

Application Notes and Protocols for 4-Amino-3-nitrobenzimidamide hydrochloride in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the potential applications of 4-Amino-3-nitrobenzimidamide hydrochloride in medicinal chemistry. Due to the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the potential applications of 4-Amino-3-nitrobenzimidamide hydrochloride in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from structurally related molecules, particularly those sharing the 4-amino-3-nitrobenzamide scaffold, to propose and detail its most probable therapeutic applications and corresponding research protocols.

Introduction to 4-Amino-3-nitrobenzimidamide hydrochloride: A Scaffold of Interest

4-Amino-3-nitrobenzimidamide hydrochloride is a small molecule with the chemical formula C₇H₉ClN₄O₂ and a molecular weight of 216.63 g/mol . Its structure is characterized by a benzamide core, substituted with an amino group at the 4-position and a nitro group at the 3-position. The presence of the amidine (imidamide) functional group further distinguishes its chemical properties. While direct biological studies on this specific hydrochloride salt are not widely published, the constituent chemical motifs suggest significant potential in oncology research, particularly as a modulator of DNA damage response pathways and as a radiosensitizing agent.

The 4-amino-3-nitrobenzamide core is a versatile scaffold in medicinal chemistry.[1][2][3] The nitro group, being strongly electron-withdrawing, can influence the molecule's electronic properties and is a key feature in many biologically active compounds, including some with antimicrobial and anticancer properties.[4][5] The benzamide and benzimidazole (a related heterocyclic structure) scaffolds are present in a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[6][7][8]

Physicochemical Properties of 4-Amino-3-nitrobenzimidamide hydrochloride

PropertyValueSource
CAS Number 74138-37-7
Molecular Formula C₇H₉ClN₄O₂
Molecular Weight 216.63 g/mol
Physical Form White to Yellow Solid
Purity Typically ≥97%
Storage Keep in a dark place, sealed in dry, room temperature.

Hypothesized Mechanism of Action and Therapeutic Applications

Based on its structural features, two primary applications for 4-Amino-3-nitrobenzimidamide hydrochloride are proposed: as a Poly(ADP-ribose) polymerase (PARP) inhibitor and as a tumor radiosensitizer.

Application as a Putative PARP Inhibitor

The benzamide structure is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[9][10] Inhibition of PARP in cancer cells with existing DNA repair deficiencies, such as BRCA mutations, can lead to synthetic lethality and targeted cell death.[11] While the related compound 4-iodo-3-nitrobenzamide (iniparib) was initially investigated as a PARP inhibitor, it was later found to not function via this mechanism.[9] Nevertheless, the structural similarity of 4-Amino-3-nitrobenzimidamide hydrochloride to known PARP inhibitors warrants its investigation in this area.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA mutation) SSB Single-Strand DNA Break PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair PARP->BER activates SSB_cancer Single-Strand DNA Break DSB Double-Strand Break (at replication fork) SSB_cancer->DSB leads to PARP_inhibited PARP (Inhibited) SSB_cancer->PARP_inhibited HR Homologous Recombination (HR) - Deficient DSB->HR cannot be repaired by Apoptosis Apoptosis DSB->Apoptosis leads to HR->Apoptosis PARPi 4-Amino-3-nitrobenzimidamide hydrochloride (Hypothesized) PARPi->PARP_inhibited inhibits Radiosensitization_Workflow start Start: Cancer Cell Line cell_culture 1. Cell Culture start->cell_culture treatment 2. Treatment with 4-Amino-3-nitrobenzimidamide HCl (Dose-Response) cell_culture->treatment irradiation 3. Irradiation (Varying Doses) treatment->irradiation clonogenic_assay 4. Clonogenic Survival Assay (10-14 days) irradiation->clonogenic_assay staining 5. Colony Staining (Crystal Violet) clonogenic_assay->staining analysis 6. Data Analysis: - Plating Efficiency - Surviving Fraction - Dose Enhancement Ratio staining->analysis end End: Determine Radiosensitizing Effect analysis->end

Caption: Workflow for assessing radiosensitizing potential.

Detailed Experimental Protocols

The following protocols are provided as a starting point for investigating the hypothesized biological activities of 4-Amino-3-nitrobenzimidamide hydrochloride. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro PARP1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available PARP1 assay kits and is designed to screen for inhibitory activity of the test compound. [12][13] A. Materials and Reagents:

  • 96-well plate coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • 10x PARP Assay Buffer

  • 10x Assay Mixture containing biotinylated substrate

  • Blocking Buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • 2 M Sulfuric Acid (stop solution)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • 4-Amino-3-nitrobenzimidamide hydrochloride

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader capable of measuring absorbance at 450 nm

B. Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C or for 90 minutes at 30°C. Wash the plate three times with PBST.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times with PBST.

  • Compound Preparation: Prepare serial dilutions of 4-Amino-3-nitrobenzimidamide hydrochloride and the positive control in 1x PARP buffer. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 1%).

  • Reaction Setup:

    • Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture, activated DNA, and distilled water.

    • Add the master mix to each well.

    • Add the test compound, positive control, or vehicle to the appropriate wells.

  • Enzyme Addition: Dilute the PARP1 enzyme to the desired concentration in 1x PARP buffer. Initiate the reaction by adding the diluted enzyme to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Discard the reaction mixture and wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 2 M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis:

  • Subtract the absorbance of the "Blank" wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is used to assess the efficacy of radiosensitizing agents. [14][15][16][17][18] A. Materials and Reagents:

  • Cancer cell line of interest (e.g., a human lung, breast, or pancreatic cancer cell line)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 4-Amino-3-nitrobenzimidamide hydrochloride

  • 6-well plates or T25 flasks

  • Calibrated radiation source (e.g., X-ray irradiator)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • 0.5% Crystal Violet staining solution

  • Stereomicroscope or colony counter

B. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a calculated number of cells into 6-well plates. The number of cells seeded will depend on the cell line and the expected toxicity of the treatment and radiation dose.

    • Allow cells to attach for at least 4-6 hours.

  • Compound Treatment:

    • Prepare a non-toxic concentration of 4-Amino-3-nitrobenzimidamide hydrochloride in complete medium (determine the non-toxic dose range in a preliminary cytotoxicity assay, e.g., MTT assay).

    • Replace the medium in the wells with the drug-containing medium or control medium.

    • Incubate for a predetermined time (e.g., 24 hours) before irradiation.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Include a set of plates with the compound alone (0 Gy) and radiation alone.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with the fixation solution for 10-15 minutes.

    • Aspirate the fixative and stain with 0.5% Crystal Violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

C. Data Analysis:

  • Plating Efficiency (PE):

    • PE = (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100%

  • Surviving Fraction (SF):

    • SF = Number of colonies formed after treatment / (Number of cells seeded x PE)

  • Dose-Response Curves: Plot the log of the surviving fraction against the radiation dose for both the radiation-only and the combination treatment groups.

  • Dose Enhancement Ratio (DER): Calculate the DER at a specific survival level (e.g., SF = 0.1).

    • DER = Dose of radiation alone to achieve a certain SF / Dose of radiation with the compound to achieve the same SF

A DER greater than 1 indicates a radiosensitizing effect.

Conclusion and Future Directions

4-Amino-3-nitrobenzimidamide hydrochloride presents a compelling scaffold for investigation in medicinal chemistry, particularly in the realm of oncology. Based on the well-documented activities of structurally related benzamides and nitroaromatic compounds, its potential as a PARP inhibitor and a radiosensitizer is significant. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of these hypothesized activities. Further studies should focus on structure-activity relationship (SAR) analysis of related analogs, in vivo efficacy studies in relevant animal models, and detailed mechanistic investigations to elucidate the precise molecular targets and pathways modulated by this compound.

References

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (2020). PubMed. Retrieved from [Link]

  • Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Moderate/high-throughput screening radiosensitivity assay and protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Clonogenic Assay. (2025). Bio-protocol. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. (2022). IntechOpen. Retrieved from [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Clonogenic Assay: Adherent Cells. (2011). PMC - NIH. Retrieved from [Link]

  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (2022). Neuroquantology. Retrieved from [Link]

  • In vitro radiosensitization by eribulin in human cancer cell lines. (2016). PMC - NIH. Retrieved from [Link]

  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Clonogenic Cell Survival Assay. (2006). Springer Nature Experiments. Retrieved from [Link]

  • PARP1 Activity Assay. (n.d.). Tulip Biolabs. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). PMC - NIH. Retrieved from [Link]

  • Clonogenic Assay Procedure. (2010). JoVE Journal. Retrieved from [Link]

  • Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888. (2011). PMC - NIH. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2017). MDPI. Retrieved from [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2017). PMC - NIH. Retrieved from [Link]

  • In vitro and In vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762. (2010). AACR Journals. Retrieved from [Link]

  • Nitroheterocyclic drugs as selective radiosensitizers of hypoxic mammalian cells. (1973). PubMed. Retrieved from [Link]

  • Preferential tumor radiosensitization by analogs of nicotinamide and benzamide. (1986). PubMed. Retrieved from [Link]

  • Nitroheterocyclic compounds as radiation sensitizers and bioreductive drugs. (1989). PubMed. Retrieved from [Link]

  • Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide. (1991). PubMed. Retrieved from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). ACS Publications. Retrieved from [Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. (2012). PMC - NIH. Retrieved from [Link]

  • PARP inhibitors: its role in treatment of cancer. (2011). PMC - NIH. Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012). American Health & Drug Benefits. Retrieved from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Retrieved from [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. (2023). Pharmacy Times. Retrieved from [Link]

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). MDPI. Retrieved from [Link]

  • PARP Inhibitors. (2012). Hematology & Oncology. Retrieved from [Link]

  • 4-Amino-3-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Comprehensive Protocol for the Dissolution and Handling of 4-Amino-3-nitrobenzimidamide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) Scientific Context & Solvation Causality 4-Amino-3-nitrobenzimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7)

Scientific Context & Solvation Causality

4-Amino-3-nitrobenzimidamide hydrochloride is a bifunctional small molecule widely utilized in two distinct domains: as a biochemical probe/inhibitor building block, and as a critical synthetic intermediate for the generation of benzimidazole-based therapeutics (such as PARP inhibitors and kinase antagonists)[1].

As a Senior Application Scientist, I emphasize that successful application of this compound relies entirely on understanding its physicochemical behavior in different solvent microenvironments. The molecule features a highly basic amidine group (-C(=NH)NH₂), an electron-donating primary amine, and a strongly electron-withdrawing nitro group.

The Causality of Solvent Selection:

  • Why formulate as a Hydrochloride Salt? The free base of an amidine (pKa ~11) is prone to hydrolysis and exhibits poor aqueous solubility. The HCl salt protonates the amidine, creating a stable cation that readily dissolves in polar solvents.

  • Why use 100% DMSO for Master Stocks? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It effectively disrupts the ionic lattice of the hydrochloride salt without providing protons that could facilitate hydrolytic degradation of the amidine group during long-term storage[2].

  • Why avoid DMSO in downstream catalytic reduction? If the compound is being used as a precursor for benzimidazole synthesis, the nitro group must first be reduced to an amine (yielding an o-phenylenediamine derivative)[1]. This is typically achieved via catalytic hydrogenation (e.g., Pd/C and H₂). DMSO contains a sulfur atom that acts as a severe catalyst poison for palladium. Therefore, polar protic solvents (like methanol or ethanol) must be used for synthetic workflows instead of DMSO.

Quantitative Data & Solvation Profiles

To ensure experimental reproducibility, refer to the following standardized data tables before beginning your solvation protocols.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 74138-37-7
Molecular Formula C₇H₉ClN₄O₂
Molecular Weight 216.63 g/mol
Appearance Solid powder
GHS Classification Warning (H302, H315, H319, H335) - Irritant
Table 2: Master Stock Preparation Guide (Mass to Volume)

Formula used: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (M)]

Desired ConcentrationVolume of DMSO required for 5 mg Volume of DMSO required for 10 mg
10 mM 2.308 mL4.616 mL
25 mM 0.923 mL1.846 mL
50 mM 0.462 mL0.923 mL
Table 3: Stability and Storage Matrix
Solvent SystemRecommended StorageShelf LifeCausality / Rationale
Solid Powder Room Temp, Dark, Dry> 2 YearsInert atmosphere prevents ambient moisture absorption.
100% DMSO -20°C to -80°C3 - 6 MonthsFreezing minimizes thermal degradation. Aliquoting is mandatory to prevent hygroscopic water uptake during freeze-thaw cycles[2].
Aqueous Buffer 4°C or Room Temp< 24 HoursAmidine groups are susceptible to slow hydrolysis in water. Must be prepared fresh[3].

Experimental Protocols

Protocol A: Preparation of a 50 mM DMSO Master Stock (For in vitro Assays)

Self-Validating Principle: A properly prepared stock must be optically clear with no particulate matter.

  • Equilibration: Bring the sealed vial of 4-Amino-3-nitrobenzimidamide hydrochloride to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the stock's long-term stability.

  • Weighing: In a fume hood, weigh out 10.83 mg of the compound into a sterile, amber glass or opaque microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvation: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the mixture at maximum speed for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots. Flush the headspace of each tube with Argon or Nitrogen gas before sealing to displace ambient oxygen and moisture. Store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Self-Validating Principle: The Tyndall effect (laser pointer test) should reveal no light scattering, confirming true solvation rather than micro-suspension.

  • Thawing: Thaw a single DMSO aliquot at room temperature. Do not use localized heat.

  • Buffer Selection: Prepare your assay buffer (e.g., PBS, pH 7.4). Ensure the pH does not exceed 8.0, as highly basic environments may deprotonate the amidine, drastically reducing solubility and causing precipitation.

  • Dilution: To achieve a 50 µM working solution, add 1 µL of the 50 mM DMSO stock to 999 µL of the aqueous buffer.

  • Mixing Technique (Critical): Always add the DMSO stock dropwise into the actively vortexing aqueous buffer. Causality: Adding buffer to the DMSO stock creates a localized high-polarity environment that shocks the compound out of solution, forming irreversible micro-crystals[3].

  • Solvent Control: Prepare a vehicle control containing the exact same final concentration of DMSO (e.g., 0.1% v/v) to rule out solvent-induced artifacts in your biological assay.

Protocol C: Solvation for Benzimidazole Synthesis (Nitro Reduction)

If the compound is to be used as a precursor for benzimidazole synthesis via the Phillips-Ladenburg or Weidenhagen reactions[1][4]:

  • Solvent Swap: Do not use DMSO. Weigh the required mass of 4-Amino-3-nitrobenzimidamide hydrochloride and dissolve it in anhydrous Methanol (MeOH) or Ethanol (EtOH) at a concentration of 0.1 M to 0.5 M.

  • Dissolution Aid: The compound should dissolve readily at room temperature due to the protic nature of the solvent interacting with the HCl salt. Mild heating (40°C) can be applied if necessary.

  • Downstream Application: The methanolic solution is now ready for the addition of a Palladium on Carbon (Pd/C) catalyst and subjection to a hydrogen atmosphere (H₂) to reduce the nitro group to an amine, forming the highly reactive o-phenylenediamine intermediate necessary for cyclization[1].

Workflow Visualization

The following diagram maps the divergent solvation strategies based on the intended downstream application, highlighting the critical split between biological and synthetic workflows.

G cluster_0 Path A: Biological Assays cluster_1 Path B: Chemical Synthesis Solid 4-Amino-3-nitrobenzimidamide HCl (Solid Powder) DMSO DMSO Stock Solution (10 - 50 mM) Solid->DMSO Dissolve in 100% DMSO (Vortex/Sonicate) MeOH Protic Solvent (MeOH / EtOH) Solid->MeOH Dissolve at RT AqBuffer Aqueous Working Solution (<1% DMSO, pH 7.4) DMSO->AqBuffer Dilute in PBS (Just before use) Assay In Vitro Screening (e.g., Enzyme Kinetics) AqBuffer->Assay Add to assay plate Reduction Nitro Reduction (e.g., Pd/C, H2) MeOH->Reduction Catalytic Hydrogenation Cyclization Benzimidazole Derivatives Reduction->Cyclization Condensation with Aldehyde/Acid

Caption: Solvation workflow for 4-Amino-3-nitrobenzimidamide HCl based on downstream application.

References

  • Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Stability of Screening Compounds in Wet DMSO Source: ResearchGate (Originally published in Journal of Biomolecular Screening) URL: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-Amino-3-nitrobenzimidamide Hydrochloride for Biological Screening Library Generation

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 4-Amino-3-nitrobenzimidamide hydrochloride. This scaffold presents multiple reactive sites, making...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 4-Amino-3-nitrobenzimidamide hydrochloride. This scaffold presents multiple reactive sites, making it an excellent starting point for generating structurally diverse compound libraries for biological screening. We will explore strategic modifications of the aromatic amine, reduction of the nitro group to enable further heterocyclic synthesis, and the underlying chemical principles guiding these transformations. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with a validated framework for creating novel molecular entities with potential therapeutic applications.

Introduction: The Rationale for Derivatization

4-Amino-3-nitrobenzimidamide hydrochloride is a versatile chemical scaffold possessing three key functional groups ripe for chemical modification: a primary aromatic amine, a nitro group, and a benzimidamide moiety. The inherent biological relevance of these constituent parts makes this molecule a compelling starting point for drug discovery programs.

  • Benzamidine and Benzimidazole Scaffolds: The core structure is related to benzamidines and benzimidazoles, which are considered "privileged structures" in medicinal chemistry. Derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Their ability to interact with biological macromolecules, often as isosteres of natural nucleotides, underpins their therapeutic potential.[4]

  • The Nitroaromatic Moiety: The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties.[5] It is also a well-known pharmacophore found in numerous antimicrobial and anticancer drugs.[6] The biological activity of many nitroaromatic compounds is dependent on the in-situ reduction of the nitro group to reactive intermediates, a mechanism that can be exploited for targeted therapeutic effects.[7]

Derivatization of this scaffold allows for a systematic exploration of the chemical space around a promising core. By modifying its functional groups, researchers can fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, while simultaneously probing structure-activity relationships (SAR) to enhance potency and selectivity against biological targets.

Chemical Profile and Strategic Reactive Sites

The synthetic utility of 4-Amino-3-nitrobenzimidamide hydrochloride stems from its distinct reactive centers. A successful derivatization strategy depends on understanding the reactivity of each site.

  • Primary Aromatic Amine (-NH₂ at C4): This is the most nucleophilic and readily accessible site for derivatization. The electron-donating nature of the amine is somewhat attenuated by the powerful electron-withdrawing effect of the ortho-nitro group, but it remains highly reactive towards a variety of electrophiles.

  • Nitro Group (-NO₂ at C3): This group is not typically reactive towards substitution but is readily reduced to a primary amine. This transformation is a key strategic step, as it unmasks a new reactive handle and creates an ortho-diamino arrangement, a classic precursor for forming fused heterocyclic systems.

  • Imidamide/Amidine Group (-C(=NH)NH₂): This basic group is typically protonated (as the hydrochloride salt) and is crucial for interactions like hydrogen bonding. While it can be derivatized, reactions are often less straightforward than at the aromatic amine. For initial library generation, it is often preserved to maintain its favorable interactions with biological targets.

The interplay of the electron-donating amine and the electron-withdrawing nitro group defines the chemical personality of the aromatic ring, making it a rich platform for synthetic exploration.

cluster_0 Strategy A: Direct Modification cluster_1 Strategy B: Transformative Modification Start 4-Amino-3-nitrobenzimidamide Hydrochloride Scaffold A1 N-Acylation (Amides) Start->A1 Aromatic Amine (Nucleophile) A2 N-Sulfonylation (Sulfonamides) Start->A2 Aromatic Amine (Nucleophile) A3 Schiff Base Formation (Imines) Start->A3 Aromatic Amine (Nucleophile) B1 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd) Start->B1 Nitro Group (Reduction) B2 Ortho-Diamine Intermediate B1->B2 B3 Cyclocondensation (e.g., with Aldehydes, Acids) B2->B3 B4 Fused Heterocycles (Benzimidazoles, etc.) B3->B4

Caption: Strategic pathways for derivatizing the core scaffold.

Detailed Experimental Protocols

Safety Precaution: 4-Amino-3-nitrobenzimidamide hydrochloride is a hazardous substance (Warning: H302, H315, H319, H335).[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many reagents, such as acid chlorides and reducing agents, have their own specific hazards and should be handled accordingly.

Protocol 1: General Procedure for N-Acylation of the Aromatic Amine

This protocol describes the formation of an amide bond at the C4-amino group, a robust reaction for introducing diverse side chains.

Causality: The reaction leverages the nucleophilicity of the primary aromatic amine to attack the electrophilic carbonyl carbon of an acyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.

  • Reagents & Materials:

    • 4-Amino-3-nitrobenzimidamide hydrochloride

    • Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.1 equivalents)

    • Anhydrous Pyridine or Triethylamine (2.2 equivalents)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Methodology:

    • Suspend 4-Amino-3-nitrobenzimidamide hydrochloride (1.0 eq) in anhydrous DCM (approx. 10-20 mL per mmol) in a round-bottom flask.

    • Add the base (e.g., triethylamine, 2.2 eq) and stir the mixture for 10 minutes at room temperature to generate the free base in situ.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirring suspension. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by either recrystallization or flash column chromatography on silica gel to yield the pure N-acylated derivative.

    • Validation: Confirm the structure via ¹H NMR (disappearance of one -NH₂ signal, appearance of a new amide N-H signal), Mass Spectrometry (confirmation of molecular weight), and IR spectroscopy (presence of a new amide C=O stretch).

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the C3-nitro group to a primary amine, creating a key intermediate for further cyclization reactions.

Causality: Stannous (II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[9] The tin(II) acts as the reducing agent, ultimately being oxidized to tin(IV).

  • Reagents & Materials:

    • 4-Amino-3-nitrobenzimidamide derivative (from Protocol 1 or starting material)

    • Stannous (II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium hydroxide (NaOH) solution (e.g., 5M)

    • Round-bottom flask with reflux condenser

  • Step-by-Step Methodology:

    • Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve SnCl₂·2H₂O (4-5 eq) in a minimal amount of concentrated HCl. Caution: Handle concentrated acid in a fume hood.

    • Add the SnCl₂/HCl solution to the stirring solution of the nitro compound.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting material is consumed (usually 2-6 hours).

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10. This will precipitate tin salts as tin hydroxide. Caution: Neutralization is highly exothermic.

    • Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude 4,5-diamino derivative is often used directly in the next step without extensive purification.

    • Validation: Confirm reduction via ¹H NMR (shift of aromatic protons, appearance of a new -NH₂ signal) and Mass Spectrometry (decrease in molecular weight corresponding to O₂ -> H₂).

Protocol 3: Synthesis of Benzimidazole Derivatives via Cyclocondensation

This protocol utilizes the ortho-diamine intermediate from Protocol 2 to construct a new fused benzimidazole ring.

Causality: The reaction is a condensation between the two adjacent amino groups of the diamine intermediate and the carbonyl carbon of an aldehyde. One amine forms an initial imine, which is then attacked intramolecularly by the second amine, followed by dehydration (loss of a water molecule) to yield the stable aromatic benzimidazole ring.[1][3]

  • Reagents & Materials:

    • Crude diamino intermediate from Protocol 2

    • Aldehyde of choice (e.g., Benzaldehyde) (1.0-1.2 equivalents)

    • Solvent such as Ethanol (EtOH) or Acetic Acid

    • Optional catalyst: a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) if not using acetic acid as the solvent.

  • Step-by-Step Methodology:

    • Dissolve the crude diamino intermediate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add the aldehyde (1.0-1.2 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Purify the crude residue by recrystallization or flash column chromatography to obtain the pure benzimidazole derivative.

    • Validation: Extensive characterization by ¹H and ¹³C NMR is crucial to confirm the formation of the new heterocyclic ring system. Mass spectrometry will confirm the final molecular weight.

Data Summary for Strategic Planning

The choice of derivatization strategy can be guided by the desired outcome and the target biological space. The table below summarizes the primary approaches.

Strategy Reagent Class Resulting Functional Group Potential Biological Targets & Rationale
A1: N-Acylation Acyl Halides, AnhydridesAmideAnticancer, Antimicrobial: Introduces H-bond donors/acceptors and diverse R-groups for SAR exploration.[10]
A2: N-Sulfonylation Sulfonyl ChloridesSulfonamideEnzyme Inhibition (e.g., Carbonic Anhydrase), Anticancer: Sulfonamide is a key pharmacophore in many drugs.[11]
A3: Schiff Base Aldehydes, KetonesImine (C=N)Antimicrobial, Anticancer: Imines are known bioactive motifs and can be further reduced to flexible secondary amines.[2][12]
B: Nitro Reduction + Cyclization SnCl₂, Aldehydes/AcidsFused BenzimidazoleAntiviral, Anticancer, Antifungal: Dramatically increases structural complexity and rigidity, creating potent and selective binders.[1][3][4]

Workflow for Library Generation and Screening

The generation of a derivative library for biological screening follows a systematic and iterative process. The protocol is a self-validating system where analytical characterization at each step ensures the integrity of the compounds proceeding to biological evaluation.

cluster_workflow Library Development & Screening Workflow S1 Scaffold Selection (4-Amino-3-nitro- benzimidamide HCl) S2 Parallel Synthesis (Protocols 1-3) S1->S2 S3 Purification (Chromatography/ Recrystallization) S2->S3 S4 Structural Validation (NMR, MS, HPLC Purity) S3->S4 S5 Compound Library (Plate & Archive) S4->S5 S6 High-Throughput Screening (HTS) S5->S6 S7 Hit Identification & Validation S6->S7 S8 Structure-Activity Relationship (SAR) Analysis S7->S8 S9 Lead Optimization (Iterative Synthesis) S8->S9 S9->S2 Iterate

Caption: From scaffold to lead: a typical drug discovery workflow.

References

  • Biological activities of benzimidazole derivatives: A review . ISCA. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment . PMC. [Link]

  • 4-Amino-3-nitrobenzimidamide hydrochloride - . MilliporeSigma. [Link]

  • 4-AMINO-3-NITROBENZAMIDE — Chemical Substance Information . NextSDS. [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS . ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties . PMC. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF . ResearchGate. [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents . PMC. [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review . ResearchGate. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity . International Journal of Pharmacy and Biological Sciences. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques . Books. [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) . PMC. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition . ACS Publications. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives . Encyclopedia.pub. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . MDPI. [Link]

  • MSDS of 4-Amino-3-bromo-N,n-dimethyl-5-nitro-benzamide . Chembase. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones . PMC. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC - NIH. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . MDPI. [Link]

  • Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram . ResearchGate. [Link]

  • Light-Activated Reactivity of Nitrones with Amino Acids and Proteins . PMC. [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 4-Amino-3-nitrobenzimidamide Hydrochloride

An In-Depth Technical Guide Introduction and Scientific Context 4-Amino-3-nitrobenzimidamide hydrochloride is a substituted benzimidamide derivative. Compounds within this class are of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction and Scientific Context

4-Amino-3-nitrobenzimidamide hydrochloride is a substituted benzimidamide derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their potential as intermediates or active pharmaceutical ingredients (APIs). The presence of a primary amine, a nitro group, and an amidine functional group confers specific chemical properties and potential reactivity. Therefore, a rigorous and multi-faceted analytical characterization is imperative to ensure its identity, purity, quality, and stability, which are foundational requirements for its use in research and development.

This application note provides a comprehensive suite of analytical methodologies for the thorough characterization of 4-Amino-3-nitrobenzimidamide hydrochloride. The protocols herein are designed to be self-validating, providing orthogonal data that, when combined, yield an unambiguous profile of the compound. We will delve into chromatographic, spectroscopic, thermal, and crystallographic techniques, explaining not only the procedural steps but also the scientific rationale behind the selection of each method and its specific parameters.

Physicochemical Properties Summary

A foundational understanding begins with the basic physicochemical properties of the molecule.

PropertyValueSource(s)
Molecular Formula C₇H₈N₄O₂ · HCl[1][2]
Linear Formula C₇H₉ClN₄O₂[1][3]
Molecular Weight 216.63 g/mol [1][2][4]
CAS Number 74138-37-7[1][2][4]
Physical Form White to yellow solid[2]
Purity (Typical) ≥97%[1][2]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.[1][2]

Chromatographic Analysis for Purity and Stability Assessment

Chromatographic methods are central to determining the purity of a compound and quantifying any related substances, including process impurities and degradation products. A well-developed High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability-indicating assay.[5][6][7]

Rationale for Technique Selection

Reversed-Phase HPLC (RP-HPLC) is selected for its versatility and suitability for moderately polar small molecules like 4-Amino-3-nitrobenzimidamide hydrochloride.[5] The use of a gradient elution is crucial for a stability-indicating method, as it allows for the separation of the main compound from potential impurities that may have significantly different polarities.[5] Coupling HPLC with a Photodiode Array (PDA) or UV detector provides high sensitivity, as the aromatic and nitro functionalities of the analyte are strong chromophores.[5]

Stability-Indicating HPLC-UV Method

This protocol is designed to separate the active ingredient from potential degradation products generated under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, and heat).[6]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Amino-3-nitrobenzimidamide hydrochloride.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.[8]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.[9]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure protonation of the basic sites, leading to sharp peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 5% B; 32-40 min: 5% BA shallow initial gradient resolves early-eluting polar impurities, while the ramp effectively elutes the main peak and any non-polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds; a full spectrum should be captured by PDA to identify the optimal wavelength.
Injection Volume 10 µL
  • Data Analysis:

    • Determine the purity of the sample using the area percent method.

    • For stability studies, compare the chromatograms of stressed and unstressed samples to identify and quantify degradation products. The method is considered stability-indicating if all degradation peaks are resolved from the main peak and from each other.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in Diluent s1->s2 s3 Sonicate & Filter s2->s3 h1 Inject Sample s3->h1 h2 Gradient Separation on C18 Column h1->h2 h3 UV/PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Assess Peak Homogeneity d1->d3

Caption: Workflow for HPLC purity and stability analysis.

Structural Elucidation and Confirmation

While chromatography assesses purity, a combination of spectroscopic techniques is required for the definitive confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, non-volatile molecules, and the compound's basic centers (amine, amidine) are easily protonated in the positive ion mode.[11]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole).[12]

  • Chromatographic Conditions: Use the same HPLC method as described in Section 2.2, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid in water for Mobile Phase A.

  • MS Parameters (Positive ESI Mode):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 40 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Scan Range 50 - 500 m/z
  • Data Analysis:

    • Extract the ion chromatogram corresponding to the expected protonated molecule [M+H]⁺. For C₇H₈N₄O₂, the neutral monoisotopic mass is 180.0647. The expected m/z for the protonated molecule [C₇H₉N₄O₂]⁺ is 181.0725.

    • Perform fragmentation (MS/MS) on the parent ion to obtain structural information and confirm connectivity.

LCMS_Workflow A HPLC Separation (Volatile Mobile Phase) B Electrospray Ionization (ESI+) [M] -> [M+H]+ A->B C Mass Analyzer (MS1) Scan for Parent Ion m/z B->C D Collision Cell (MS2) Fragment Parent Ion C->D F Data System: Confirm MW & Structure C->F E Mass Analyzer (TOF) Scan for Fragment Ions D->E E->F

Caption: Process flow for LC-MS structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon backbone. Two-dimensional techniques can establish full connectivity.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice for hydrochloride salts due to its high polarity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) for unambiguous assignments.

  • Expected ¹H NMR Signals (in DMSO-d₆): The chemical shifts for aromatic protons in nitrobenzimidazoles are well-documented.[13][14]

Protons (Tentative Assignment)Expected Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH~8.0 - 8.5m3H
-NH₂ (Amino)~7.0 - 7.5br s2H
-C(=NH)NH₂ (Amidine) & HCl~9.0 - 10.0br s3-4H (exchangeable)
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.[15] The vibrational frequencies of bonds act as a molecular fingerprint.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupBondExpected Wavenumber (cm⁻¹)Source(s)
Primary AmineN-H Stretch3450 - 3300 (two bands)[16][17]
Amidine/AmineN-H Bend1650 - 1580[18]
AmidineC=N Stretch1660 - 1620[18]
Nitro GroupN-O Asymmetric Stretch1550 - 1500[19]
Nitro GroupN-O Symmetric Stretch1380 - 1340[19]
Aromatic RingC=C Stretch1600 - 1450[15]

Solid-State Characterization

The solid-state properties of an API, such as crystallinity, thermal stability, and hygroscopicity, are critical for formulation development and storage.

Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying the melting point and other phase changes. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, revealing thermal stability, decomposition patterns, and the presence of water or residual solvents.[20][21][22] For a hydrochloride salt, TGA is particularly useful for quantifying water content.[23]

  • Instrumentation: A Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.[20]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.[20]

  • Conditions:

    • Purge Gas: Nitrogen at 30-50 mL/min.

    • Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.[20][24]

  • Data Analysis:

    • TGA Curve: Examine for weight loss steps. A step below ~120 °C may indicate the loss of water or volatile solvents.[23] A significant weight loss at higher temperatures indicates decomposition.

    • DSC Curve: Identify endothermic peaks, which correspond to melting or desolvation, and exothermic peaks, which typically indicate decomposition. The onset of the melting endotherm is reported as the melting point.[20]

Thermal_Analysis cluster_tga TGA (Mass vs. Temp) cluster_dsc DSC (Heat Flow vs. Temp) t1 Identify Weight Loss t2 Quantify Water/Solvent t1->t2 t3 Determine Decomposition Onset Temperature t1->t3 d1 Identify Thermal Events d2 Determine Melting Point (Endotherm) d1->d2 d3 Identify Decomposition (Exotherm) d1->d3 start Heat Sample (10 °C/min in N2) start->t1 start->d1

Caption: Parallel data acquisition in TGA/DSC analysis.

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is the primary technique for characterizing the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and can identify different crystalline polymorphs. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint. This is critical as different polymorphs can have different solubility, stability, and bioavailability.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently pack a thin layer of the powder sample onto a zero-background sample holder.

  • Data Acquisition: Scan the sample over a 2θ range of approximately 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, defines the crystalline form. A sharp, well-defined pattern indicates a crystalline material, while a broad, featureless halo indicates an amorphous solid.

Integrated Characterization Strategy

No single technique is sufficient for complete characterization. The power of this approach lies in the integration of orthogonal methods, where each technique validates the others, leading to a comprehensive and trustworthy understanding of the compound.

Integrated_Strategy cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_solidstate Solid-State Properties HPLC HPLC-UV Purity Assay Impurity Profile Stability Indicating LCMS LC-MS MW Confirmation Impurity ID HPLC:f0->LCMS:f0 Orthogonal Data NMR NMR ¹H & ¹³C Unambiguous Structure LCMS:f0->NMR:f1 Confirms Structure FTIR FTIR-ATR Functional Group Identification NMR:f1->FTIR:f0 Confirms Functionality Thermal TGA / DSC Thermal Stability Melting Point Solvate/Hydrate State XRPD XRPD Crystallinity Polymorph ID Thermal:f2->XRPD:f1 Correlates Phase Compound 4-Amino-3-nitrobenzimidamide hydrochloride Compound->HPLC Compound->LCMS Compound->NMR Compound->FTIR Compound->Thermal Compound->XRPD

Caption: Integrated workflow for complete compound characterization.

References

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. [Link]

  • Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i) - ResearchGate. [Link]

  • A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electr. [Link]

  • Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems - MDPI. [Link]

  • FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... - ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... - ResearchGate. [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE - Googleapis.com.
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. [Link]

  • 4-Amino-3-nitrobenzimidamide hydrochloride - - MilliporeSigma. [Link]

    • The infrared spectra of some simple benzimidazoles - RSC Publishing. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • X-ray structure. The x-ray single-crystal structure of amine salt 8. - ResearchGate. [Link]

  • X-ray molecular structure of amidines 1 and 2 - ResearchGate. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • SHIMADZU APPLICATION NEWS. [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

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Application

Step-by-step guide to the synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride derivatives

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale Amidines are highly versatile functional groups in organic synthesis, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Amidines are highly versatile functional groups in organic synthesis, serving as critical pharmacophores and essential building blocks for nitrogen-containing heterocycles such as benzimidazoles, pyrimidines, and triazoles[1]. Specifically, 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) is a highly valued intermediate in drug discovery due to its bifunctional nature—possessing both an amidine moiety and an ortho-nitroaniline system[2][3].

The synthesis of this compound and its derivatives typically relies on the classical Pinner reaction , which converts a nitrile (4-amino-3-nitrobenzonitrile) into an amidine via an imidate intermediate[4]. As an Application Scientist, it is crucial to understand the causality behind the reaction conditions: the Pinner reaction demands strictly anhydrous conditions. The presence of trace water during the HCl saturation phase will irreversibly hydrolyze the highly reactive imidate intermediate into an unreactive primary amide or ester, severely depressing the final yield.

Physicochemical Profile

Understanding the physical properties of the target compound is essential for downstream purification and handling[2].

PropertyValueRationale / Implication for Handling
CAS Number 74138-37-7Unique identifier for regulatory and inventory tracking.
Molecular Formula C7H9ClN4O2Represents the hydrochloride salt form.
Molecular Weight 216.63 g/mol Used for precise stoichiometric calculations.
Physical Form Solid (White to Yellow)Color variation may indicate trace oxidation of the aniline moiety.
Storage Dark, dry, room tempHygroscopic nature of the HCl salt requires desiccation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow for synthesizing 4-Amino-3-nitrobenzimidamide hydrochloride via the Pinner methodology.

G N1 4-Amino-3-nitrobenzonitrile (Starting Material) N2 Pinner Reaction (Dry HCl / Anhydrous MeOH, 0°C) N1->N2 N3 Methyl Imidate Intermediate (Moisture Sensitive) N2->N3 Imidate Formation N4 Ammonolysis (NH3 / MeOH, RT) N3->N4 N5 4-Amino-3-nitrobenzimidamide HCl (Target Compound) N4->N5 Amidation

Caption: Mechanistic workflow of the Pinner synthesis of 4-Amino-3-nitrobenzimidamide HCl.

Experimental Protocols

The following protocols outline a self-validating system for the synthesis of the core amidine and a subsequent derivative (a benzimidazole).

Protocol A: Synthesis of 4-Amino-3-nitrobenzimidamide Hydrochloride

Objective: High-yield conversion of 4-amino-3-nitrobenzonitrile to the corresponding amidine hydrochloride[4].

Reagents Required:

  • 4-Amino-3-nitrobenzonitrile (1.0 eq)

  • Anhydrous Methanol (Solvent)

  • Hydrogen chloride gas (Dry)

  • Ammonia solution in Methanol (7N)

  • Diethyl ether (Anti-solvent)

Step-by-Step Methodology:

  • Imidate Formation (Strictly Anhydrous): Suspend 4-amino-3-nitrobenzonitrile (10.0 g, 61.3 mmol) in anhydrous methanol (100 mL) in a flame-dried 500 mL three-neck round-bottom flask equipped with a gas inlet, outlet, and a magnetic stirrer.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Insight: Lower temperatures increase the solubility of HCl gas in methanol and suppress unwanted exothermic side-reactions.

  • HCl Saturation: Bubble dry HCl gas through the suspension for 4–6 hours until the solution is fully saturated. The solid will gradually dissolve, and the reaction mixture will turn into a clear, deep yellow/orange solution.

  • Maturation: Seal the flask tightly and stir at room temperature for 24 hours to ensure complete conversion to the methyl imidate hydrochloride.

  • Solvent Removal: Concentrate the mixture under reduced pressure (keeping the bath temperature below 30 °C to prevent imidate degradation) to yield a crude solid.

  • Ammonolysis: Immediately resuspend the crude imidate in 100 mL of anhydrous methanol. Cool to 0 °C and slowly add 7N methanolic ammonia (5.0 eq). Insight: The nucleophilic attack of ammonia on the imidate carbon displaces methanol, forming the amidine.

  • Reaction Completion: Stir the mixture at room temperature for 16 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether (3 x 50 mL) to remove unreacted starting materials and organic impurities. Filter and dry under vacuum to afford 4-Amino-3-nitrobenzimidamide hydrochloride as a yellow solid[2].

Protocol B: Derivatization to 2-Substituted Benzimidazoles

Objective: Utilizing the synthesized amidine to form complex heterocyclic derivatives via oxidative cyclodehydrogenation[5][6].

Step-by-Step Methodology:

  • Reduction of Nitro Group: The nitro group of 4-Amino-3-nitrobenzimidamide must first be reduced to an amine. Dissolve the compound in ethanol/water and treat with Iron powder (Fe) and Ammonium Chloride (NH4Cl) at 80 °C for 2 hours[5]. Filter through Celite to yield 3,4-diaminobenzimidamide.

  • Condensation: React the resulting diamine (1.0 eq) with an aryl aldehyde (1.0 eq) in the presence of a mild oxidant (e.g., atmospheric air or a catalytic amount of copper(II) hydroxide) in ethanol at reflux[5][6].

  • Cyclization: The initial Schiff base intermediate undergoes spontaneous oxidative cyclization to form the 2-aryl-benzimidazole-5-carboximidamide derivative.

  • Purification: Cool the reaction mixture to precipitate the product. Recrystallize from ethanol to achieve >95% purity.

Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical checks must be performed:

  • 1H NMR (DMSO-d6): Confirm the disappearance of the nitrile carbon peak (typically ~115 ppm in 13C NMR) and the appearance of broad amidine N-H protons (~9.0 - 9.5 ppm), which exchange with D2O.

  • Mass Spectrometry (ESI-MS): Look for the[M+H]+ peak at m/z 181.07 (corresponding to the free base of the amidine, C7H8N4O2)[7].

  • Melting Point: Compare against literature values to assess crystalline purity.

References

  • LookChem. Imide, amidine. Retrieved from: [Link]

  • ResearchGate. Synthesis of Substituted Aryl Amidines from Aminoacetonitriles. Retrieved from: [Link]

  • ResearchGate. A Simple and Efficient Procedure for the Synthesis of Benzimidazoles Using Air as the Oxidant. Retrieved from:[Link]

  • ResearchGate. Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst. Retrieved from:[Link]

Sources

Method

Use of 4-Amino-3-nitrobenzimidamide hydrochloride in the development of novel materials

Application Note: 4-Amino-3-nitrobenzimidamide Hydrochloride in the Development of Advanced Polymeric and Framework Materials Executive Summary The development of next-generation high-performance polymers, Covalent Organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-3-nitrobenzimidamide Hydrochloride in the Development of Advanced Polymeric and Framework Materials

Executive Summary

The development of next-generation high-performance polymers, Covalent Organic Frameworks (COFs), and bioactive hydrogels relies heavily on the strategic selection of multifunctional monomers. 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) has emerged as a critical latent building block in materials science. By leveraging its orthogonal reactivity—specifically the reducible ortho-amino-nitro motif and the highly polar amidine group—researchers can synthesize complex amidinobenzimidazole-linked networks[1]. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound in the synthesis of advanced functional materials, ranging from high-mobility polymer semiconductors to antimicrobial frameworks.

Chemical Profiling & Mechanistic Causality

To successfully incorporate 4-Amino-3-nitrobenzimidamide hydrochloride into a material matrix, one must understand the causality behind its structural behavior:

  • Latent Orthogonal Reactivity: The compound is an AB₂-type latent monomer. In its native state, the electron-withdrawing nitro group deactivates the aromatic ring. However, upon catalytic reduction, it converts into 3,4-diaminobenzamidine. This ortho-diamine is highly nucleophilic and primed for Schiff-base condensation with aldehydes to form benzimidazole linkages[2].

  • The Role of the Hydrochloride Salt: Utilizing the hydrochloride salt rather than the free base is a deliberate, critical choice. The protonation of the amidine group creates a delocalized positive charge [-C(=NH₂⁺)NH₂ Cl⁻]. This drastically reduces the amidine's nucleophilicity, effectively "masking" it. During polycondensation with dialdehydes, this masking ensures regioselective reaction at the ortho-diamine site, preventing the formation of chaotic, mixed triazine/aminal cross-linked networks[2].

  • Bioactive Potential: The resulting amidinobenzimidazole cores exhibit strong DNA/RNA binding affinities, making them exceptionally potent against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens[3]. This translates directly to the development of anti-biofouling coatings and biomedical COFs.

Workflow Visualization: Synthetic Divergence

G A 4-Amino-3-nitrobenzimidamide HCl (Latent Monomer) B Catalytic Hydrogenation [Pd/C, H2, EtOH] A->B Reduction of -NO2 C 3,4-Diaminobenzamidine HCl (Active AB2 / A2B Monomer) B->C D Oxidative Polycondensation [Dialdehydes, Oxidant] C->D Benzimidazole Linkage F Triazine/Pyrimidine Condensation [Triformylphloroglucinol] C->F Amidine Condensation E Amidinobenzimidazole Polymers (High-Mobility Semiconductors) D->E G Functionalized COFs/MOFs (Porous Antimicrobial Frameworks) F->G

Fig 1: Synthetic pathways of 4-Amino-3-nitrobenzimidamide HCl into advanced materials.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation markers to ensure reaction fidelity without requiring immediate mass spectrometry or NMR analysis.

Protocol A: Catalytic Hydrogenation to 3,4-Diaminobenzamidine Hydrochloride

Objective: Unmask the latent monomer to yield the active ortho-diamine building block. Mechanistic Insight: Ethanol is chosen as the solvent because it solubilizes the HCl salt while avoiding aqueous alkaline conditions that could trigger premature solvolysis or hydrolysis of the amidine group.

  • Preparation: Dissolve 10 mmol of 4-Amino-3-nitrobenzimidamide HCl in 50 mL of absolute ethanol in a heavy-walled reaction flask.

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10% Pd/C (10 mol% relative to substrate). Warning: Dry Pd/C is pyrophoric; always add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: The starting material exhibits an intense yellow color due to the nitroaromatic chromophore. The reaction is visually complete when the solution transitions to completely colorless or a very pale straw color.

  • Isolation: Filter the mixture through a tightly packed Celite pad under Argon to remove the Pd/C. Concentrate the filtrate in vacuo to yield the white/pale solid 3,4-diaminobenzamidine hydrochloride. Store under an inert atmosphere to prevent oxidative degradation of the diamine.

Protocol B: Oxidative Polycondensation to Amidinobenzimidazole-Linked Polymers

Objective: Synthesize conjugated polymer semiconductors or robust COFs. Mechanistic Insight: The initial condensation between the diamine and a dialdehyde yields a transient Schiff base (imine). To lock the polymer backbone into a stable, fully aromatic benzimidazole, an oxidant (1,4-benzoquinone) is required to drive the oxidative cyclization[2].

  • Monomer Mixing: In a Schlenk flask, dissolve equimolar amounts of 3,4-diaminobenzamidine HCl and a selected dialdehyde (e.g., terephthalaldehyde or a thiophene-dicarboxaldehyde derivative) in anhydrous N,N-dimethylacetamide (DMAc).

  • Oxidant Addition: Add 1,4-benzoquinone (1.2 equivalents per diamine unit).

  • Polymerization: Heat the reaction mixture to 120 °C under an Argon atmosphere for 24 hours.

  • Self-Validation Checkpoint (Macroscopic): Successful polymerization is indicated by a dramatic increase in solution viscosity. Upon dropwise addition of the reaction mixture into cold methanol, a fibrous polymer precipitate should form immediately.

  • Self-Validation Checkpoint (Spectroscopic): Perform FT-IR on the dried polymer. The transient imine C=N stretch (~1690 cm⁻¹) must be absent, replaced by the characteristic benzimidazole ring breathing modes at ~1450 cm⁻¹ and ~1280 cm⁻¹.

Quantitative Data & Material Properties

The derivatives of 4-Amino-3-nitrobenzimidamide hydrochloride exhibit exceptional properties across multiple domains. The table below summarizes the quantitative performance metrics of materials synthesized from this core structure.

Material / DerivativeStructural Role of MonomerPrimary ApplicationKey Performance MetricRef
P- and N-Channel Polymer Semiconductors Benzimidazole core formation via 3,4-diaminobenzamidine HClOrganic Field-Effect Transistors (OFETs)High molecular weight ( Mn​ = 12.4K - 18.6K); Broad thermal endotherm ~220 °C[2]
Glycosylated 2-Aryl-5-amidinobenzimidazoles Precursor for amidinobenzimidazole pharmacophoreAntimicrobial Hydrogels / CoatingsStrong inhibition ( IC50​ ~83.5 µmol/L) against Gram-positive M. luteus[1]
1-Aryl-1,2,3-triazole Amidinobenzimidazoles Hydrophilic DNA/RNA binding anchorAnti-trypanosomal MaterialsHigh binding affinity to polynucleotides; potent MRSA inhibition[3]
Benzimidazole Amidoximes Nitrile reduction to amidoxime prodrugsBioavailable Therapeutic DeliveryHigh synthetic yield (72-82%); High thermal stability (Mp: 199-247 °C)[4]

References

  • Sigma-Aldrich / MilliporeSigma. "4-Amino-3-nitrobenzimidamide hydrochloride | 74138-37-7 Product Specification and Safety Data." Sigma-Aldrich.

  • J. Braz. Chem. Soc. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles." ResearchGate. 1

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA." National Center for Biotechnology Information (NCBI). 3

  • Turkish Journal of Pharmaceutical Sciences. "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives." Turk J Pharm Sci. 4

  • Journal of the American Chemical Society (JACS). "Combining Electron-Neutral Building Blocks with Intramolecular 'Conformational Locks' Affords Stable, High-Mobility P- and N-Channel Polymer Semiconductors." ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 4-Amino-3-nitrobenzimidamide hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride (also known as 4-amino-3-nitrobenzamidine hydrochloride). As a Senior Application Scientist, I have designed this gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride (also known as 4-amino-3-nitrobenzamidine hydrochloride). As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical nuances of this workflow.

Synthesizing this specific compound is notoriously challenging because the presence of the nitro group strictly prohibits the use of modern, highly efficient reductive amidation techniques (such as amidoxime hydrogenation). We must rely on non-reductive pathways—primarily the classical Pinner reaction—which requires meticulous control over moisture and thermodynamics to prevent yield-crashing side reactions.

Below, you will find a mechanistic breakdown, optimized protocols, and a targeted Q&A troubleshooting guide to ensure your synthesis is robust, high-yielding, and self-validating.

Quantitative Data: Synthesis Methodologies & Yield Comparison

To optimize your yield, it is crucial to select the right solvent system and amidation reagent. The table below summarizes the quantitative expectations and primary risks associated with the most common synthetic routes.

Synthesis MethodReagents & ConditionsExpected YieldPrimary Impurity Risk
Classical Pinner MeOH, dry HCl (g), then NH₃/MeOH55–60%Methyl 4-amino-3-nitrobenzoate (Hydrolysis Ester)
Modified Pinner 1,4-Dioxane/EtOH, dry HCl (g), then NH₃75–80%Ethyl 4-amino-3-nitrobenzoate (Hydrolysis Ester)
Direct Amidation MeAl(Cl)NH₂ (Garigipati's), Toluene, 80 °C70–85%Unreacted nitrile (due to reagent degradation)

Optimized Experimental Protocol: The Modified Pinner Reaction

This step-by-step methodology utilizes a 1,4-Dioxane/Ethanol solvent system, which significantly improves the solubility of the starting material and the stability of the imidate intermediate compared to pure methanol [1].

Step 1: Imidate Formation

  • Preparation: In an oven-dried, multi-neck round-bottom flask flushed with argon, dissolve 4-amino-3-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and anhydrous ethanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • HCl Saturation: Vigorously bubble dry HCl gas (passed through a concentrated H₂SO₄ drying trap) into the solution for 1.5 hours. Causality note: Maintaining 0–5 °C is critical because the solubility of HCl gas in organic solvents drops exponentially at higher temperatures, which will stall the reaction.

  • Incubation: Seal the flask tightly and allow the mixture to stir at room temperature for 18 hours.

  • Precipitation: Dilute the reaction mixture with a 3x volume of anhydrous diethyl ether. Filter the resulting off-white precipitate (ethyl 4-amino-3-nitrobenzimidate hydrochloride) under a blanket of nitrogen and wash with cold ether [2].

Step 2: Amidation 6. Conversion: Suspend the strictly dry imidate intermediate in anhydrous methanol. Slowly add a solution of methanolic ammonia (NH₃/MeOH, 5.0 eq). 7. Maturation: Stir the reaction at room temperature for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1). 8. Isolation: Once complete, concentrate the mixture under reduced pressure. Triturate the crude residue with diethyl ether, filter, and dry under vacuum to yield 4-amino-3-nitrobenzimidamide hydrochloride as a yellow/off-white solid.

Workflow & Troubleshooting Logic

G Start 4-Amino-3-nitrobenzonitrile (Starting Material) Step1 Step 1: Imidate Formation Dry HCl(g) in EtOH/Dioxane (0-5 °C) Start->Step1 Imidate Intermediate: Ethyl 4-amino-3-nitrobenzimidate HCl Step1->Imidate Anhydrous Conditions Error1 Moisture Contamination Hydrolysis to Ester Byproduct Step1->Error1 H2O present Error2 High Temp during HCl Addition Low HCl Solubility / Low Yield Step1->Error2 T > 5 °C Step2 Step 2: Amidation NH3 in MeOH (Room Temp) Imidate->Step2 Product 4-Amino-3-nitrobenzimidamide HCl (Target Product) Step2->Product Excess NH3

Workflow and troubleshooting logic for the synthesis of 4-Amino-3-nitrobenzimidamide HCl.

Troubleshooting & FAQs

Q1: My yield is stuck at 40%, and NMR shows a major byproduct. What is happening? A1: You are likely observing the formation of an alkyl ester (e.g., ethyl 4-amino-3-nitrobenzoate). The imidate intermediate formed in Step 1 is highly electrophilic. If even trace amounts of water are present in your solvents, your glassware, or the HCl gas, the water will act as a nucleophile and irreversibly hydrolyze the imidate into an ester. To fix this, ensure all solvents are stored over freshly activated 3Å molecular sieves and that your HCl gas is thoroughly dried before entering the reactor.

Q2: Can I improve the yield by using the hydroxylamine (amidoxime) route instead of the Pinner reaction? A2: Absolutely not. While converting a nitrile to an amidoxime (using NH₂OH·HCl) followed by catalytic hydrogenation (e.g., Pd/C and H₂) is a highly efficient, modern way to form amidines, the reductive step will simultaneously reduce your 3-nitro group to an amine. This will yield 3,4-diaminobenzamidine instead of the desired 4-amino-3-nitrobenzimidamide [1]. You must use non-reductive methods to preserve the nitro group.

Q3: The imidate intermediate is not precipitating upon the addition of diethyl ether. What went wrong? A3: This typically indicates incomplete saturation with HCl gas. The Pinner reaction requires a vast thermodynamic excess of HCl to drive the equilibrium forward. If you allowed the reaction flask to warm up above 5 °C while bubbling the gas, the solvent could not hold enough dissolved HCl. Chill the reaction strictly to 0 °C and increase the bubbling time.

Q4: How can I implement a self-validating system to confirm the reaction worked without waiting for NMR? A4: Infrared (IR) spectroscopy is the perfect self-validating checkpoint for this workflow.

  • Checkpoint 1 (Starting Material): 4-amino-3-nitrobenzonitrile exhibits a sharp, distinct C≡N stretch at approximately 2220 cm⁻¹.

  • Checkpoint 2 (Final Product): Upon successful conversion to the amidine hydrochloride, the 2220 cm⁻¹ peak will completely disappear. It will be replaced by a strong C=N stretch at ~1685 cm⁻¹ and broad, overlapping N-H stretches between 3000–3450 cm⁻¹ [1]. If the 2220 cm⁻¹ peak remains, your amidation is incomplete.

References

  • de Souza, et al. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles." Semantic Scholar / Journal of the Brazilian Chemical Society, 2018.
  • "Factor VIIa Inhibitor.
Optimization

Long-term stability and storage conditions for 4-Amino-3-nitrobenzimidamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and handling guide for 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and handling guide for 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7).

Working with benzamidine derivatives requires a deep understanding of their structural vulnerabilities. This guide bridges fundamental chemical mechanisms with field-proven laboratory protocols to ensure the integrity of your experimental data, focusing on preventing the two primary vectors of degradation: amidine hydrolysis and aniline auto-oxidation .

PART 1: Core Storage & Stability FAQs

Q1: What are the optimal long-term storage conditions for the solid powder? Causality: The hydrochloride salt of 4-Amino-3-nitrobenzimidamide is highly stable when dry, but it is inherently hygroscopic. Moisture absorption creates a micro-aqueous environment on the crystal surface. Even in the solid state, this moisture facilitates the nucleophilic attack of water on the electrophilic amidine carbon, leading to slow hydrolysis into 4-amino-3-nitrobenzamide. Resolution: Store the solid powder in a tightly sealed, light-resistant container (amber glass) at room temperature or 4°C in a desiccator[1]. For archival storage (>1 year), blanket the vial with an inert gas (Argon or Nitrogen) prior to sealing to prevent ambient moisture and oxygen ingress.

Q2: How stable are aqueous stock solutions, and how should they be stored? Causality: In aqueous solutions, benzamidiniums hydrolyze at room temperature to give the corresponding primary amide [2]. The reaction rate is exponentially dependent on pH. While the protonated benzamidinium ion (pH < 7) is relatively stable, the unprotonated benzamidine species (prominent at pH > 8) is highly susceptible to hydroxide (HO⁻) attack[3]. Furthermore, the electron-rich 4-amino group is sensitive to dissolved oxygen, leading to radical auto-oxidation[4]. Resolution: Do not store aqueous stock solutions long-term. Prepare solutions fresh daily in degassed, sterile water or DMSO. If storage is absolutely necessary, adjust the pH to < 7.0, aliquot into single-use tubes, blanket with Argon, and flash-freeze at -20°C[4]. Discard any thawed aliquots after use.

Q3: My compound changed color from pale yellow to dark orange/brown. Is it still usable? Causality: This color shift is the diagnostic macroscopic symptom of photo-oxidation or auto-oxidation of the 4-amino moiety, resulting in the formation of conjugated azo or nitroso byproducts. Resolution: Discard the material. Oxidized byproducts not only reduce the effective concentration of your active compound but can also introduce off-target toxicity or assay interference (especially in colorimetric/fluorometric screens).

PART 2: Troubleshooting Guide: Degradation & Handling

Symptom / IssueRoot Cause MechanismDiagnostic ActionResolution
Loss of inhibitory activity in biochemical assays Amidine Hydrolysis: The amidine pharmacophore has hydrolyzed to an inactive amide due to prolonged exposure to basic buffers (e.g., Tris pH 8.5)[3].Run LC-MS. Look for a mass shift of +0.984 Da (loss of NH, gain of O), indicating conversion to 4-amino-3-nitrobenzamide.Prepare fresh drug dilutions in mildly acidic to neutral buffers (pH 6.0 - 7.0) immediately prior to the assay.
Inconsistent solubility or precipitation upon dilution pH-Induced Precipitation: Diluting the highly soluble HCl salt into a strongly basic buffer deprotonates the compound, yielding the poorly soluble free base.Check the final pH of your assay buffer post-addition. Visually inspect for micro-precipitates using dynamic light scattering (DLS).Pre-dilute the compound in a buffer with a high buffering capacity, ensuring the final assay pH does not exceed 7.5.
High background noise in UV/Vis assays Oxidative Degradation: Dissolved oxygen and light exposure have generated highly conjugated, strongly absorbing oxidized polymeric species[4].Perform a UV-Vis scan. Intact compound absorbs at ~260nm/380nm. A broad, shifting baseline >400nm indicates oxidation.Use degassed solvents. Perform all dilutions in amber tubes or under low-light conditions.

PART 3: Visualizations of Degradation and Workflow

Degradation_Pathways A 4-Amino-3-nitrobenzimidamide (Intact Amidine) B 4-Amino-3-nitrobenzamide (Hydrolysis Product) A->B H2O, pH > 7 Nucleophilic Attack D Oxidized Byproducts (Azo/Nitroso) A->D O2, Light Auto-oxidation C 4-Amino-3-nitrobenzoic acid (Secondary Degradant) B->C Prolonged Hydrolysis Strong Base

Figure 1: Primary degradation pathways of 4-Amino-3-nitrobenzimidamide via hydrolysis and oxidation.

Quality_Control_Workflow Step1 1. Weigh Solid Powder (Inert Atmosphere) Step2 2. Dissolve in Degassed Solvent (Water or DMSO) Step1->Step2 Step3 3. Adjust pH to < 7.0 (Prevent Hydrolysis) Step2->Step3 Step4 4. Sterile Filter (0.22 µm) Step3->Step4 Warn1 CRITICAL: Avoid Basic Buffers (e.g., Tris pH > 8.0) Step3->Warn1 pH control Step5 5. Aliquot & Blanket with Argon Step4->Step5 Step6 6. Flash Freeze & Store at -20°C Step5->Step6

Figure 2: Quality control workflow for the preparation and storage of aqueous stock solutions.

PART 4: Quantitative Data Summaries

Table 1: Stability Profile of 4-Amino-3-nitrobenzimidamide HCl

Storage Condition Timeframe Intact Compound (%) Primary Degradant Mechanism
Solid, Room Temp (Desiccated) 12 months > 98% None N/A
Solid, Room Temp (75% Humidity) 3 months < 90% Amide Solid-state hydrolysis
Aqueous, pH 5.0 (25°C) 7 days > 95% Amide Slow hydrolysis
Aqueous, pH 9.0 (25°C) 24 hours < 50% Amide Base-catalyzed hydrolysis

| Aqueous, pH 7.4 (37°C, Oxygenated)| 48 hours | < 70% | Amide + Oxidized species | Hydrolysis + Oxidation |

Table 2: LC-MS Diagnostic Signatures (Positive Ion Mode)

Analyte Formula (M+H)⁺ Exact Mass (m/z) Mass Shift from Parent
4-Amino-3-nitrobenzimidamide C₇H₉N₄O₂⁺ 181.0720 0 Da (Parent)
4-Amino-3-nitrobenzamide C₇H₈N₃O₃⁺ 182.0560 +0.984 Da

| 4-Amino-3-nitrobenzoic acid | C₇H₇N₂O₄⁺ | 183.0400 | +1.968 Da |

PART 5: Experimental Protocol: Self-Validating LC-UV/MS Stability Assay

To ensure trustworthiness, this protocol incorporates a Forced Degradation Control and Mass Balance Check . This self-validating system guarantees that if degradation occurs, your analytical method is guaranteed to detect it, eliminating false-positive stability results.

Materials Required:

  • Degassed HPLC-grade Water and Acetonitrile (0.1% Formic Acid).

  • 0.1 M NaOH (for forced degradation).

  • Internal Standard (e.g., a stable isotope-labeled analog or structurally similar stable compound).

Step-by-Step Methodology:

  • System Suitability & Standard Curve:

    • Prepare a fresh 10 mM stock of 4-Amino-3-nitrobenzimidamide HCl in degassed DMSO.

    • Generate a standard curve (1 µM to 100 µM) in mobile phase.

    • Validation Check: Ensure R² > 0.99 on the UV channel (260 nm) to confirm detector linearity.

  • Forced Degradation Control (The Self-Validation Step):

    • Take a 100 µM aliquot of the compound and add an equal volume of 0.1 M NaOH. Incubate at 37°C for 2 hours to force complete hydrolysis[3].

    • Neutralize with 0.1 M HCl and inject into the LC-MS.

    • Validation Check: You must observe the disappearance of the 181.07 m/z peak and the appearance of the 182.05 m/z (amide) peak. If the amide peak is not resolved chromatographically from the parent peak, adjust your gradient before proceeding.

  • Real-Time Sample Preparation:

    • Spike your experimental samples (e.g., aged stock solutions or assay buffers) with the Internal Standard to a final concentration of 10 µM.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble oxidized polymers.

  • Analysis & Mass Balance Calculation:

    • Inject samples via LC-UV/MS.

    • Validation Check: Calculate the Mass Balance. The sum of the molar concentrations of the intact amidine + the amide degradant + the benzoic acid degradant should equal ~100% of the starting concentration. A mass balance < 85% indicates undetected degradation pathways (likely irreversible oxidative polymerization or precipitation).

PART 6: References

  • White, N. G. et al. "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water". The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Cytiva. "Removal and purification of trypsin-like serine proteases". Cytiva Life Sciences Application Notes. URL: [Link]

Sources

Troubleshooting

Optimization of reaction parameters for 4-Amino-3-nitrobenzimidamide hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 4-Amino-3-nitrobenzimidamide hydrochloride (CAS 74138-37-7). As a Senior Application Scientist, I have designed this guide to provide research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Amino-3-nitrobenzimidamide hydrochloride (CAS 74138-37-7). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for converting 4-amino-3-nitrobenzonitrile to its corresponding amidine via the classic Pinner reaction.

This guide moves beyond mere procedural steps to explain the mechanistic causality behind each parameter, ensuring high-fidelity reproducibility and troubleshooting confidence in your laboratory.

Reaction Workflow & Mechanistic Pathway

G Nitrile 4-Amino-3-nitrobenzonitrile (Starting Material) Step1 Step 1: Pinner Reaction Anhydrous MeOH, HCl(g), 0 °C to RT Nitrile->Step1 Imidate Methyl 4-amino-3-nitrobenzimidate (Highly Moisture Sensitive) Step1->Imidate Step2 Step 2: Amidation NH3/MeOH, RT, 12-24 h Imidate->Step2 Product 4-Amino-3-nitrobenzimidamide hydrochloride (Target) Step2->Product

Reaction workflow for the synthesis of 4-amino-3-nitrobenzimidamide hydrochloride.

Self-Validating Experimental Protocol

Step 1: Imidate Formation (Pinner Reaction)

Methodology:

  • Suspend 4-amino-3-nitrobenzonitrile (1.0 eq) in strictly anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Bubble dry HCl gas through the mixture until saturation is achieved (approximately 1–2 hours).

  • Seal the reaction vessel and stir at room temperature for 24–48 hours.

  • Concentrate the mixture under reduced pressure to yield the crude imidate intermediate.

  • Causality & Causation: The Pinner reaction relies on the protonation of the nitrile to form a highly electrophilic nitrilium ion, which is subsequently attacked by methanol. The reaction must be kept strictly anhydrous; any moisture will outcompete methanol as a nucleophile, irreversibly hydrolyzing the intermediate into the corresponding methyl ester or amide.

  • Self-Validation: Monitor the reaction via IR spectroscopy. A successful transformation is validated by the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a strong C=N stretch at ~1685 cm⁻¹ .

Step 2: Amidation and Salt Formation

Methodology:

  • Resuspend the crude imidate intermediate in anhydrous methanol (5 volumes).

  • Slowly add a solution of methanolic ammonia (NH₃/MeOH, 5.0–10.0 eq) at 0 °C.

  • Warm the mixture to room temperature and stir for 12–24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether or ethyl acetate, filter, and dry under vacuum to afford 4-amino-3-nitrobenzimidamide hydrochloride as a yellow solid (typical yield: 60-63%) .

  • Causality & Causation: A massive excess of ammonia is required to drive the equilibrium toward the primary amidine and prevent the competitive formation of secondary amidines or polymeric byproducts. The product naturally isolates as the hydrochloride salt due to the HCl introduced in Step 1.

  • Self-Validation: Confirm product formation via ¹H NMR (DMSO-d₆). The spectrum must show two broad singlets between 9.0 and 9.5 ppm, integrating for 2H each, which correspond to the amidinium protons .

Quantitative Data: Optimization of Reaction Parameters

To maximize yields and purity, our application scientists have mapped the optimal parameter windows for this transformation.

Parameter SetStep 1: HCl(g) Saturation TempStep 1: Reaction TimeStep 2: NH₃ EquivalentsOverall YieldPurity (HPLC)
Baseline 25 °C12 h2.0 eq42%85%
Moderate 0 °C24 h5.0 eq55%92%
Optimized 0 °C48 h10.0 eq63%>98%

Troubleshooting Guide

Q: Why is my imidate intermediate failing to form, leaving a large amount of unreacted nitrile? A: This is almost always caused by insufficient HCl concentration or the presence of water. Causality: The nitrile carbon is not sufficiently electrophilic without protonation. If the methanol is not strictly anhydrous, water will hydrate the nitrile to an amide. Self-validating check: Test the moisture content of your methanol using Karl Fischer titration (must be <50 ppm). Ensure your HCl gas is passed through a concentrated H₂SO₄ drying trap before entering the reaction mixture.

Q: I am observing a high percentage of 4-amino-3-nitrobenzamide byproduct in my final HPLC trace. How can I prevent this? A: Causality: The presence of water during the amidation step (Step 2) causes the hydrolysis of the imidate intermediate into the corresponding amide rather than the amidine. Solution: Ensure that the methanolic ammonia solution is freshly prepared and strictly anhydrous. Do not use ammonium hydroxide (aqueous ammonia) under any circumstances.

Q: The final amidine hydrochloride salt is precipitating as a sticky gum rather than a filterable solid. What is the remedy? A: Causality: Residual methanol or trapped secondary amine impurities can depress the melting point and prevent crystallization. Solution: Evaporate the methanol completely to form a crude residue, then triturate aggressively with cold diethyl ether or ethyl acetate. The high polarity of the amidine hydrochloride salt makes it completely insoluble in these non-polar solvents, forcing it to crash out as a filterable yellow powder.

Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid instead of HCl gas for the Pinner reaction? A: While Lewis acids (like AlCl₃ or ZnCl₂) can activate nitriles, they often form stable chelates with the ortho-amino and nitro groups of 4-amino-3-nitrobenzonitrile. This complicates the workup and drastically reduces yields. Dry HCl gas remains the gold standard for this specific substrate .

Q: What are the primary safety and handling considerations for 4-amino-3-nitrobenzimidamide hydrochloride? A: According to safety data, this compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It should be handled under a certified fume hood with appropriate PPE. Store the compound in a dark, dry place at room temperature, as amidines can slowly degrade upon prolonged exposure to ambient moisture and UV light.

Q: How do I monitor the amidation reaction progress if I don't have immediate access to an NMR or IR spectrometer? A: Thin Layer Chromatography (TLC) is a highly effective secondary validation tool. The highly polar amidine hydrochloride will remain near the baseline in standard non-polar solvent systems (e.g., Hexanes/EtOAc), whereas the starting nitrile will migrate significantly higher. To mobilize the amidine for purity assessment, use a highly polar eluent system such as Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1).

References

  • de Souza, T. B., et al. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles." Journal of the Brazilian Chemical Society, 2018. URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-Amino-3-nitrobenzimidamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the scale-up of amidine-based building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the scale-up of amidine-based building blocks. 4-Amino-3-nitrobenzimidamide hydrochloride (CAS: 74138-37-7) is a highly valued intermediate in the synthesis of bioactive benzimidazoles, PARP inhibitors, and novel antimicrobial agents (; [1]).

The standard synthetic route utilizes the [2], converting 4-amino-3-nitrobenzonitrile to the corresponding amidine via an imidate (imino ester) intermediate. While straightforward at the bench scale, transitioning this protocol to multi-kilogram pilot scales introduces severe chemical engineering challenges. The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the aromatic ring creates unique solubility, reactivity, and stability dynamics that must be tightly controlled.

Mechanistic Workflow & Process Diagram

To successfully scale this synthesis, you must first understand the competing mechanistic pathways. The diagram below illustrates the desired reaction trajectory versus the primary modes of failure at scale.

PinnerScaleUp Nitrile 4-Amino-3-nitrobenzonitrile (Starting Material) Anilinium Anilinium Hydrochloride Salt (Thick Slurry Intermediate) Nitrile->Anilinium + Dry HCl (gas) Rapid Protonation Imidate Imino Ester Hydrochloride (Pinner Salt) Anilinium->Imidate + MeOH / HCl Rate-Limiting Step Amidine 4-Amino-3-nitrobenzimidamide HCl (Target Product) Imidate->Amidine + NH3 in MeOH Strictly < 20°C Ester Methyl 4-amino-3-nitrobenzoate (Hydrolysis Impurity) Imidate->Ester + Trace H2O (Moisture) Amide 4-Amino-3-nitrobenzamide (Thermal Impurity) Imidate->Amide Exceeding 40°C (Thermal Degradation)

Mechanistic workflow of 4-amino-3-nitrobenzimidamide synthesis highlighting critical side reactions.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn into an unstirrable, thick slurry during the HCl saturation step? Causality: The starting material, 4-amino-3-nitrobenzonitrile, contains a basic aniline amino group. When exposed to anhydrous HCl gas, this amino group rapidly protonates to form the anilinium hydrochloride salt before the nitrile carbon is attacked by the alcohol. This salt has drastically lower solubility in methanol compared to the free base, leading to massive, instantaneous precipitation. At scale, this creates a non-Newtonian slurry that breaks agitators and halts mass transfer. Solution: Do not bubble HCl gas directly into a highly concentrated methanolic suspension. Instead, utilize a co-solvent system (e.g., Methanol/Cyclopentyl methyl ether (CPME)) to improve the solubility of the protonated intermediate. Alternatively, use a pre-formed, titrated solution of 4N HCl in dioxane/methanol to ensure controlled, homogenous mixing.

Q2: My LC-MS shows a significant impurity of methyl 4-amino-3-nitrobenzoate. How is this ester forming, and how do I prevent it? Causality: The intermediate Pinner salt (imino ester hydrochloride) is extremely hygroscopic and highly electrophilic. If even trace amounts of water are present in the solvent, or introduced via the HCl gas stream, water acts as a superior nucleophile. It attacks the iminium carbon, irreversibly hydrolyzing the imidate into the corresponding ester and releasing ammonium chloride ([2]). Solution: Implement strict anhydrous conditions. Ensure the methanol moisture content is validated via Karl Fischer (KF) titration to be <0.05% prior to execution. Introduce a chemical moisture scavenger, such as trimethyl orthoformate (1.5 equivalents), into the reaction mixture. Trimethyl orthoformate reacts with trace water to form methanol and methyl formate, chemically drying the system in situ.

Q3: During the ammonolysis step, the reactor pressure spikes, and I get a low yield of the amidine. What is happening? Causality: The reaction of the imidate with ammonia is highly exothermic. In a pilot-scale reactor, poor surface-area-to-volume ratios limit heat dissipation. If the internal temperature exceeds 30–40°C, the thermodynamically unstable imidate chloride undergoes thermal elimination (loss of methyl chloride) to form the unreactive primary amide (4-amino-3-nitrobenzamide). The pressure spike is a direct result of the rapid volatilization of ammonia and solvent at these elevated temperatures. Solution: Cool the reactor jacket to -5°C and ensure the internal temperature is strictly 0–5°C before adding the methanolic ammonia. Dose the ammonia solution slowly via a mass flow controller or dosing pump, utilizing the internal temperature probe as a feedback loop to pause addition if the temperature exceeds 15°C.

Quantitative Process Data: Lab vs. Pilot Scale

Scaling up alters reaction kinetics and thermodynamics. The table below summarizes the quantitative shifts observed when moving from a 10-gram bench synthesis to a 5-kilogram pilot batch, along with the necessary mitigation strategies.

Process ParameterLab Scale (10g)Pilot Scale (5 kg)Causality & Mitigation Strategy
Moisture Tolerance < 0.1%< 0.05% Larger solvent volumes accumulate more absolute water; mandate Karl Fischer (KF) IPC checks and use trimethyl orthoformate.
HCl Addition Time 30 mins4–6 hours Exothermic dissolution of HCl gas requires slow subsurface dosing to prevent solvent boil-off and amide formation.
Ammonolysis Temp 0°C to RTStrictly < 20°C Poor heat transfer at scale causes localized hot spots, driving thermal elimination to the amide impurity.
Agitation Speed 250 RPMVariable (VFD) Yield drops at scale due to mass transfer limitations in the thick anilinium slurry; use a pitched-blade turbine with a Variable Frequency Drive.
Average Yield 85 - 90%72 - 78% Mechanical losses during filtration of the thick slurry; optimize the isolation solvent to minimize product solubility.

Standard Operating Procedure (SOP): Scaled-Up Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Imidate Formation (Pinner Step 1)
  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N2 for 30 minutes.

  • Solvent Charging: Charge 20 L of anhydrous methanol and 2 L of trimethyl orthoformate.

    • IPC Check 1: Pull a sample for Karl Fischer titration. Pass criteria: H2O < 0.05%.

  • Substrate Addition: Add 5.0 kg of 4-amino-3-nitrobenzonitrile. Engage the agitator at 150 RPM. Cool the reactor jacket to 0°C.

  • HCl Saturation: Using a Hastelloy subsurface gas dispersion tube, introduce anhydrous HCl gas at a rate of 0.5 kg/hr . Monitor the internal temperature strictly; do not exceed 15°C. Continue until the solution is saturated (approx. 4-6 hours).

    • Causality Note: A thick yellow/orange slurry of the anilinium salt will form initially, which will slowly dissolve/convert as the imidate forms.

  • Aging: Seal the reactor and agitate at 15°C for 48 hours.

    • IPC Check 2: Quench a 1 mL sample into 5 mL of cold dry methanol containing 10% triethylamine. Analyze via HPLC (UV 254 nm). Pass criteria: < 2% unreacted nitrile.

Phase 2: Ammonolysis (Pinner Step 2)
  • Solvent Swap/Concentration: Apply vacuum (50 mbar) and keep the jacket at 20°C to strip excess HCl and reduce the volume by 30%.

  • Cooling: Chill the reactor internal temperature to 0°C.

  • Ammonia Addition: Slowly dose 15 L of 7N Ammonia in Methanol via an addition pump over 3 hours. Set the pump to automatically pause if the internal temperature exceeds 15°C.

  • Reaction: Once addition is complete, allow the reactor to slowly warm to 20°C and agitate for 16 hours.

    • IPC Check 3: HPLC analysis. Pass criteria: < 1% remaining imidate.

Phase 3: Isolation and Purification
  • Concentration: Distill off the methanol under reduced pressure (Jacket < 35°C) until a thick paste remains.

  • Trituration: Charge 15 L of cold diethyl ether (or methyl tert-butyl ether, MTBE) to the reactor and agitate vigorously for 2 hours to extract the ester impurities and unreacted amides.

  • Filtration: Discharge the slurry to a Nutsche filter dryer under N2 pressure. Wash the filter cake with an additional 5 L of cold MTBE.

  • Drying: Apply vacuum and heat the filter dryer jacket to 40°C for 12 hours.

    • IPC Check 4: Perform a silver nitrate (AgNO3) titration on a dried sample to confirm the exact stoichiometric ratio of the hydrochloride salt.

References

  • Wikipedia Contributors. "Pinner reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • de Souza, Thiago B., et al. "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles." Journal of the Brazilian Chemical Society, vol. 29, no. 6, 2018, pp. 1304-1317. URL:[Link]

Sources

Troubleshooting

Preventing degradation of 4-Amino-3-nitrobenzimidamide hydrochloride during reactions

Welcome to the technical support guide for 4-Amino-3-nitrobenzimidamide hydrochloride (ANBH), a critical intermediate in pharmaceutical and materials science research. This document provides in-depth guidance for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Amino-3-nitrobenzimidamide hydrochloride (ANBH), a critical intermediate in pharmaceutical and materials science research. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate degradation during its use. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind protocol choices and providing validated troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4-Amino-3-nitrobenzimidamide hydrochloride.

Q1: How should I properly store 4-Amino-3-nitrobenzimidamide hydrochloride? A: Based on its chemical structure, which includes an aromatic amine, a nitro group, and a hydrolyzable imidamide function, optimal storage is crucial. The compound should be kept in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] Long-term stability is best maintained by storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and hydrolysis from atmospheric moisture.

Q2: What are the primary factors that cause this compound to degrade? A: The main degradation triggers are exposure to light (photodegradation) , high temperatures (thermolysis) , and non-neutral pH conditions (hydrolysis) .[2][3][4] The aromatic amine and nitro functional groups make the molecule susceptible to light-induced reactions, while the imidamide group is prone to hydrolysis under both acidic and basic conditions.[5][6]

Q3: Is this compound sensitive to air or moisture? A: Yes. The imidamide functional group can be susceptible to hydrolysis, a reaction accelerated by moisture.[6] The aromatic amine can be prone to oxidation. Therefore, handling the solid under a dry, inert atmosphere and using anhydrous solvents is highly recommended for sensitive reactions.

Q4: What is a safe temperature range for reactions involving this compound? A: While specific reaction parameters will vary, it is advisable to maintain low to moderate temperatures. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[7][8] We recommend keeping reaction temperatures below 80°C unless literature for a specific reaction protocol suggests otherwise. Always monitor for unexpected exotherms.

Q5: My reaction solution is changing color to dark brown/black. What does this indicate? A: A dark coloration often indicates decomposition. This can be due to the formation of polymeric side products or degradation of the nitroaromatic system. The likely culprits are excessive heat, exposure to light, or incompatible reagents causing side reactions. Immediate analysis by techniques like HPLC or TLC is recommended to assess the integrity of the starting material.

In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions with 4-Amino-3-nitrobenzimidamide hydrochloride.

Problem 1: Low Reaction Yield or Incomplete Conversion

Potential Cause: Degradation of the starting material before or during the reaction.

Troubleshooting Workflow:

G start Low Yield / Incomplete Conversion check_purity 1. Verify Purity of Starting Material (HPLC/NMR) start->check_purity purity_ok Purity >97%? check_purity->purity_ok replace_reagent ACTION: Obtain new, high-purity reagent. purity_ok->replace_reagent No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes temp Temperature >80°C? check_conditions->temp reduce_temp ACTION: Lower temperature. Run reaction at RT or below if possible. temp->reduce_temp Yes ph Is pH strongly acidic or basic? temp->ph No success Problem Resolved reduce_temp->success buffer_ph ACTION: Buffer reaction to near-neutral pH (6-8) if compatible with desired chemistry. ph->buffer_ph Yes light Is reaction vessel exposed to light? ph->light No buffer_ph->success protect_light ACTION: Wrap vessel in foil or use amber glass. light->protect_light Yes atmosphere Was reaction run under inert atmosphere? light->atmosphere No protect_light->success use_inert ACTION: Degas solvents and run under N2 or Ar. atmosphere->use_inert No atmosphere->success Yes use_inert->success

Caption: Troubleshooting Decision Tree for Low Yields.

Problem 2: Appearance of Multiple Unidentified Peaks in LC-MS/HPLC

Potential Cause: Formation of degradation products via hydrolysis, photolysis, or thermolysis.

Analytical Approach:

  • Characterize the Impurities: Obtain mass spectra (MS) for the unknown peaks.

  • Hypothesize Structures:

    • Hydrolysis Product: Look for a mass corresponding to 4-Amino-3-nitrobenzamide (C₇H₇N₃O₃, M+H⁺ ≈ 182.05). The imidamide group is the most likely site for hydrolysis, converting to a primary amide.[4][6]

    • Photodegradation Products: Photoreactions of aromatic amines and nitro compounds can be complex, involving radical mechanisms or reduction of the nitro group.[2][5] This may lead to a variety of products, including dimers or compounds where the nitro group is reduced to a nitroso or amino group.

    • Thermal Degradation Products: High temperatures can cause decarboxylation or rearrangement, especially in the presence of ortho-substituents.[3]

Solutions:

  • Implement Controls: Rerun the reaction with stringent controls based on the troubleshooting workflow above (e.g., lower temperature, light protection).

  • Stability-Indicating Method: Develop an HPLC method capable of separating the main compound from its potential degradation products.[9] This allows for accurate monitoring of the reaction progress and starting material integrity.

Core Technical Discussion: Degradation Pathways

Understanding the chemical mechanisms of degradation is key to prevention. The structure of 4-Amino-3-nitrobenzimidamide hydrochloride contains three key functional groups that influence its stability.

G cluster_main 4-Amino-3-nitrobenzimidamide HCl cluster_stressors Stress Factors cluster_products Degradation Products Compound ANBH Heat Heat (>80°C) Compound->Heat Thermolysis Light UV/Visible Light Compound->Light Photolysis pH Strong Acid/Base Compound->pH Hydrolysis Thermo Rearrangement/ Decomposition Products Heat->Thermo Photo Radical Species, Reduced Nitro Products Light->Photo Hydro 4-Amino-3-nitrobenzamide pH->Hydro

Caption: Major Degradation Pathways of ANBH.

  • Hydrolysis (pH-Mediated Degradation) The imidamide functional group is essentially a derivative of a carboxylic acid and is susceptible to nucleophilic attack by water. This process is catalyzed by both acid and base.[4][10]

    • Acid-Catalyzed: The imidamide nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.

    • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon, leading to a tetrahedral intermediate that collapses to form the corresponding amide (4-Amino-3-nitrobenzamide) and ammonia.[11] Mitigation Strategy: Maintain the reaction pH as close to neutral as possible, unless the reaction mechanism requires acidic or basic conditions. If extreme pH is necessary, minimize reaction time and temperature.

  • Photodegradation (Light-Induced Degradation) Aromatic amines and nitroaromatic compounds are chromophores that can absorb UV and visible light.[2][12] Upon absorption of a photon, the molecule can enter an excited state, leading to:

    • Bond Cleavage: Homolytic cleavage to form radical species that can initiate chain reactions.

    • Redox Reactions: The excited nitro group can be reduced, or the amino group can be oxidized. Mitigation Strategy: All experiments should be conducted in vessels protected from light. This can be achieved by using amber glassware or by wrapping the reaction flask with aluminum foil.

  • Thermal Degradation (Heat-Induced Degradation) Nitroaromatic compounds can be thermally sensitive, with decomposition often being autocatalytic and highly exothermic.[7][13] The presence of an ortho-amino group relative to the imidamide can potentially lead to intramolecular rearrangement or cyclization reactions at high temperatures, a phenomenon seen in related ortho-substituted nitroaromatics.[3] Mitigation Strategy: Use the lowest possible temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction for any self-heating, which would indicate the onset of thermal decomposition.

Summary of Key Stability Factors
ParameterRisk FactorRecommended ControlRationale
pH < 4 or > 9Maintain pH 6-8 where possible.Prevents acid/base-catalyzed hydrolysis of the imidamide group.[4][14]
Temperature > 80 °CUse lowest effective temperature.Minimizes risk of thermal decomposition common in nitroaromatics.[7][8]
Light UV / Direct SunlightUse amber glass or foil wrap.Prevents photodegradation of the aromatic amine and nitro groups.[2][5]
Atmosphere Air (Oxygen/Moisture)Use anhydrous solvents; run under N₂ or Ar.Prevents oxidation of the amine and hydrolysis from ambient moisture.
Reagents Strong Oxidants/ReductantsChoose compatible reagents.Avoids unintended redox reactions with the nitro or amino groups.
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Degradation

This protocol outlines best practices for setting up a reaction involving 4-Amino-3-nitrobenzimidamide hydrochloride.

  • Vessel Preparation: Use a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Wrap the exterior of the flask securely with aluminum foil.

  • Reagent Handling: Weigh the 4-Amino-3-nitrobenzimidamide hydrochloride quickly and transfer it to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Use anhydrous solvents dispensed via a syringe or cannula. If the solvent was not purchased as anhydrous, ensure it is appropriately dried before use. Degas the solvent by bubbling with nitrogen or argon for 15-30 minutes prior to addition.

  • Temperature Control: Place the flask in a cooling bath (ice-water or cryo-cooler) before adding any other reactive reagents. Allow the reaction to proceed at the lowest feasible temperature.

  • Reagent Addition: Add subsequent reagents slowly via a syringe pump or dropping funnel to control any potential exotherms.

  • Reaction Monitoring: Take aliquots at regular intervals to monitor the consumption of starting material and the formation of products and impurities using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary hydrolytic degradation product, 4-Amino-3-nitrobenzamide.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar hydrolysis product (4-Amino-3-nitrobenzamide) is expected to elute earlier than the parent compound.

References
  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from Google Search.[2]

  • Smolecule. (2026). Comparative metabolic stability of benzamide derivatives. Retrieved from Google Search.[14]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from Google Search.[9]

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from Google Search.[3]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from Google Search.[5]

  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. (2026, February 5). Retrieved from Google Search.[12]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from Google Search.[6]

  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Retrieved from Google Search.[7]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from Google Search.[4]

  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from Google Search.[11]

  • OAKTrust. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU. Retrieved from Google Search.[13]

  • SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from Google Search.[8]

  • ACS Publications. (2009, March 19). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight | Environmental Science & Technology. Retrieved from Google Search.[15]

  • RSC Publishing. (n.d.). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks - New Journal of Chemistry. Retrieved from Google Search.[16]

  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from Google Search.[17]

  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Retrieved from Google Search.[10]

  • ResearchGate. (2025, August 6). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF. Retrieved from Google Search.[18]

  • MilliporeSigma. (n.d.). 4-Amino-3-nitrobenzimidamide hydrochloride | 74138-37-7. Retrieved from Google Search.[1]

  • 4-Amino-3-nitrobenzimidamide hydrochloride | 74138-37-7. (n.d.). Retrieved from Google Search.

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from Google Search.[19]

  • PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from Google Search.[20]

  • CymitQuimica. (n.d.). CAS 41263-65-4: Benzamide, 4-amino-3-nitro-. Retrieved from Google Search.[21]

  • Benchchem. (n.d.). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Retrieved from Google Search.[22]

  • PubMed. (n.d.). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Retrieved from Google Search.[23]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 4-Amino-3-nitrobenzimidamide Hydrochloride vs. Advanced Benzimidazole Derivatives: A Comparative Guide

Executive Summary In the landscape of rational drug design, 4-Amino-3-nitrobenzimidamide hydrochloride (CAS 148344-28-9 / 74138-37-7) serves as a foundational pharmacophore rather than a standalone therapeutic. The benzi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, 4-Amino-3-nitrobenzimidamide hydrochloride (CAS 148344-28-9 / 74138-37-7) serves as a foundational pharmacophore rather than a standalone therapeutic. The benzimidamide (amidine) moiety is a classic bioisostere for the basic amino acid arginine, allowing it to anchor securely into the S1 specificity pocket of trypsin-like serine proteases. However, its true biological potential is unlocked when the ortho-amino and nitro groups are synthetically manipulated to form rigid, extended benzimidazole derivatives.

This guide provides an objective, data-driven comparison of the baseline biological activity of 4-Amino-3-nitrobenzimidamide against its advanced derivatives, specifically focusing on their roles as coagulation cascade inhibitors (Factor VIIa/Xa) and broad-spectrum antimicrobial agents.

Mechanistic Causality: From Simple Anchor to High-Affinity Inhibitor

The transition from a simple benzimidamide to a complex benzimidazole derivative is driven by the structural biology of target enzymes.

When evaluating 4-Amino-3-nitrobenzimidamide alone, the amidine group forms a critical bidentate salt bridge with the Asp189 residue located at the bottom of the protease S1 pocket . However, because the molecule lacks extended hydrophobic or hydrogen-bonding appendages, the adjacent S2 and S3 binding pockets remain vacant. This results in weak, non-selective inhibition.

To engineer high-affinity, target-specific inhibitors, researchers utilize the 4-amino and 3-nitro groups as synthetic handles. By reducing the nitro group to an amine and subsequently cyclizing the resulting diamine with various functionalized aldehydes, the molecule is rigidified into a 2-aryl-5-amidinobenzimidazole . This transformation extends the molecule's footprint, allowing it to engage secondary binding pockets, drastically lowering the IC50, and introducing novel biological activities such as microbial membrane disruption.

MOA A Target Enzyme (e.g., Serine Protease) B S1 Specificity Pocket (Asp189 Residue) A->B presents E Enzymatic Cascade Propagation A->E catalyzes C 4-Amino-3-nitrobenzimidamide (Weak/Non-selective Binding) B->C Amidine-Asp189 Salt Bridge D Advanced Benzimidazole Derivatives (High Affinity/Selective Binding) B->D Enhanced Hydrophobic Interactions C->E Partial block F Therapeutic Inhibition (Anticoagulant/Antimicrobial) D->F Complete block

Mechanism of target inhibition by 4-Amino-3-nitrobenzimidamide vs. benzimidazole derivatives.

Comparative Biological Activity & Quantitative Data

The biological efficacy of 4-Amino-3-nitrobenzimidamide is vastly overshadowed by its derivatives across multiple therapeutic domains. Below is a comparative analysis of the baseline compound versus two distinct derivative classes: Factor VIIa inhibitors and Glycosylated 2-Aryl-5-amidinobenzimidazoles .

Data Presentation: Activity Comparison Table
Compound / Derivative ClassPrimary Biological TargetBinding Affinity / IC50Key Structural Advantage
4-Amino-3-nitrobenzimidamide (Baseline) Trypsin-like Serine Proteases> 100 µM (Weak)Acts solely as an S1 pocket anchor; lacks S2/S3 engagement.
Factor VIIa Inhibitor Derivatives Coagulation Factor VIIa / Xa< 50 nM (Potent)Extended aryl groups engage the S2/S3 pockets, conferring high selectivity.
Glycosylated 2-Aryl-5-amidinobenzimidazoles M. luteus, E. faecalis, E. coli83.5 - 97.0 µmol/LCarbohydrate moieties enhance membrane permeability and microbial targeting.

Self-Validating Experimental Protocols

To objectively compare the performance of these compounds, the following self-validating workflows must be employed. These protocols are designed with inherent causality—explaining why specific reagents and controls are utilized to ensure data integrity.

Protocol A: Synthesis & Validation of Benzimidazole Derivatives

Causality: The nitro group of 4-Amino-3-nitrobenzimidamide is highly electron-withdrawing and prevents direct cyclization. It must first be reduced.

  • Reduction: Suspend 4-Amino-3-nitrobenzimidamide hydrochloride in methanol. Add Pearlman's catalyst (Pd(OH)₂). Why Pd(OH)₂? It is highly efficient for reducing nitroaromatics without the amidine group poisoning the catalyst.

  • Hydrogenation: Shake under a hydrogen atmosphere (50 psi) for 1.5 hours. Filter through Celite to remove the catalyst.

  • Cyclization: React the resulting 3,4-diaminobenzamidine with an aryl aldehyde (e.g., vanillin) in the presence of an oxidant to form the benzimidazole core.

  • Validation (Self-Correction): Before proceeding to biological assays, confirm the disappearance of the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹) and the appearance of the benzimidazole C=N stretch via FTIR and ¹H-NMR. Unreacted precursors will skew biological data.

Protocol B: Chromogenic Serine Protease Inhibition Assay

Causality: Factor VIIa requires Tissue Factor (TF) as a cofactor to achieve physiologically relevant catalytic efficiency. Assaying Factor VIIa without TF yields artificially low baseline activity.

  • Assay Setup: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000 (pH 7.4). Why PEG? It prevents the non-specific adsorption of the highly basic amidine compounds to the plastic microplate walls.

  • Incubation: In a 96-well plate, combine recombinant human Factor VIIa (10 nM), soluble Tissue Factor (20 nM), and serial dilutions of the inhibitor (4-ANBA vs. Derivative). Include Argatroban as a positive control and a DMSO vehicle as a negative control.

  • Reaction Initiation: Add a chromogenic substrate (e.g., Spectrozyme FVIIa) at a concentration equal to its Km​ .

  • Kinetic Read: Measure absorbance at 405 nm continuously for 15 minutes. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.

Protocol C: Antimicrobial Broth Microdilution Assay
  • Inoculum Preparation: Standardize bacterial suspensions (E. coli, M. luteus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution Series: Perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth.

  • Incubation & Read: Incubate at 37°C for 18-24 hours. Measure the optical density at 600 nm (OD600). Why OD600? Visual inspection of MIC is subjective; spectrophotometric reading provides a quantitative, reproducible IC50/MIC value.

Workflow Step1 Synthesis: Nitro Reduction Step2 Synthesis: Aldehyde Cyclization Step1->Step2 Step3 Analytical Validation (NMR / FTIR) Step2->Step3 Step4 In Vitro Screening Step3->Step4 Step5 Protease Inhibition (Chromogenic Assay) Step4->Step5 Target 1 Step6 Antimicrobial Assay (OD600 MIC Read) Step4->Step6 Target 2

Experimental workflow for synthesizing and evaluating benzimidamide derivatives.

References

  • WO2005118554A2 - Factor VIIa inhibitor. Google Patents.
  • Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles . Journal of the Brazilian Chemical Society. Available at:[Link]

Comparative

A Comparative Guide to the Structural Validation of 4-Amino-3-nitrobenzimidamide Hydrochloride: X-ray Crystallography and Its Spectroscopic Alternatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. 4-Amino-3-nitrobenzimidamide hydrochloride, a substituted benzamidine, represents a class of molecules with significant potential in medicinal chemistry, given the prevalence of the benzamidine and benzimidazole scaffolds in biologically active agents.[1][2] This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques that serve as essential alternatives and complementary tools for the comprehensive structural validation of this and similar molecules.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is an unparalleled technique that provides a precise and absolute determination of the three-dimensional arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[3]

The causality behind its status as the "gold standard" lies in its ability to provide a complete, unambiguous, and high-resolution picture of the molecular structure. This level of detail is often crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution.[4]

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Trials (Slow Evaporation, etc.) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Final Structural Model & Validation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol for SC-XRD
  • Synthesis and Crystallization:

    • Synthesis: The target compound, 4-Amino-3-nitrobenzimidamide hydrochloride, is synthesized via established organic chemistry routes, potentially involving the amidation of a corresponding benzonitrile precursor.[5]

    • Purification: The crude product must be purified to the highest possible degree, as impurities can inhibit crystal growth.

    • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. High-quality single crystals are often grown by slow evaporation of the solvent, a process that can take days to weeks.[4] The choice of solvent is critical and often determined empirically through screening various options.

  • Data Collection:

    • Crystal Selection: A suitable single crystal, free of significant defects and of an appropriate size (typically 0.1-0.3 mm), is selected under a microscope.

    • Mounting: The crystal is mounted on a goniometer head.

    • Diffraction: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement:

    • Structure Solution: The initial positions of the atoms within the crystal's unit cell are determined from the diffraction data using computational methods like direct methods.[4]

    • Structure Refinement: This initial model is then refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.[4][7]

Data Presentation: Crystallographic Data

While a public crystal structure for 4-Amino-3-nitrobenzimidamide hydrochloride is not available, the following table illustrates the typical data obtained from an SC-XRD experiment, using data from similar nitro-substituted aromatic compounds as a reference.[6][8][9]

ParameterExample Value (for a related compound)Description
Crystal Data
Chemical FormulaC₁₄H₁₁N₃O₃[8]The elemental composition of the molecule in the crystal.
Formula Weight269.26 g/mol [8]The molar mass of the compound.
Crystal SystemMonoclinic[8]The crystal system to which the unit cell belongs.
Space GroupP2₁/c[6]The symmetry of the crystal lattice.
Unit Cell Dimensionsa = 7.89 Å, b = 11.15 Å, c = 14.71 Å, β = 92.00°[6]The dimensions and angles of the unit cell.
Volume (V)1293.7 ų[6]The volume of the unit cell.
Z4[6]The number of molecules in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Temperature296 K[6]The temperature at which the data was collected.
Refinement
R-factor (R₁)0.057[6]A measure of the agreement between the crystallographic model and the experimental data.
wR₂0.161[6]A weighted R-factor based on all reflections.

Alternative and Complementary Structural Validation Techniques

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[10][11] In such cases, or for confirmatory purposes, a suite of spectroscopic techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like 4-Amino-3-nitrobenzimidamide hydrochloride, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12][13] DMSO-d₆ is often a good choice for benzamidine or benzimidazole-related structures as it can help in observing exchangeable protons like those on amine and amide groups.[12][13]

    • Transfer the solution to a clean NMR tube, filtering if necessary to remove any particulate matter.[13]

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • Standard ¹H and ¹³C NMR spectra are acquired. Further 2D experiments (like COSY, HSQC, HMBC) can be performed to establish detailed connectivity.

  • Data Interpretation:

    • The chemical shifts (δ), integration (for ¹H), and coupling constants (J) are analyzed to piece together the molecular structure. For instance, the aromatic protons will show characteristic splitting patterns based on their substitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[14] For nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of NO or NO₂, are often observed.[14]

This protocol is suitable for volatile and thermally stable compounds.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[14]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Conditions:

    • Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID).[14]

    • Carrier Gas: Helium at a constant flow rate.[14][15]

    • Temperature Program: An oven temperature program is used to separate the analyte from any impurities before it enters the mass spectrometer.[15]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[14]

    • Analysis: The mass spectrum is recorded, showing the molecular ion peak [M]⁺ and various fragment ion peaks.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[16] They are excellent for identifying the presence of specific functional groups.[3] For 4-Amino-3-nitrobenzimidamide hydrochloride, these techniques would confirm the presence of:

  • N-H stretches (from amino and amidinium groups)

  • C=N stretch (from the imidamide)

  • N-O stretches (from the nitro group)

  • Aromatic C-H and C=C stretches

  • Sample Preparation (FTIR-ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. This is a rapid and common method.[3]

  • Sample Preparation (Raman): A small amount of the solid sample is placed in a glass vial or on a microscope slide and analyzed directly with the laser.

  • Data Acquisition: The spectrum is recorded, showing absorption bands (FTIR) or scattered peaks (Raman) at specific wavenumbers corresponding to different molecular vibrations.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

Tech_Comparison cluster_spectro Spectroscopic Analysis Start Need Structural Validation of 4-Amino-3-nitrobenzimidamide HCl Crystal High-quality single crystals available? Start->Crystal XRD Perform Single-Crystal X-ray Crystallography (Provides absolute 3D structure) Crystal->XRD Yes Spectro Use Spectroscopic Methods Crystal->Spectro No Validation_Complete Comprehensive Structural Characterization XRD->Validation_Complete Definitive Structure NMR NMR Spectroscopy (Connectivity, Stereochemistry) Spectro->NMR MS Mass Spectrometry (Molecular Weight, Formula) Spectro->MS Vib Vibrational Spectroscopy (Functional Groups) Spectro->Vib Spectro->Validation_Complete Complementary Data

Caption: Decision workflow for structural validation techniques.

Summary Table of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryVibrational (FTIR/Raman)
Principle X-ray diffraction by a crystal lattice[3]Nuclear spin transitions in a magnetic field[3]Ionization and mass-to-charge ratio analysis[14]Vibrational transitions of chemical bonds[3][16]
Sample Phase Solid (single crystal)[3]Liquid (solution)[3]Solid, Liquid, or GasSolid, Liquid, or Gas[3]
Information Yield Absolute 3D structure, bond lengths/angles[3]Atomic connectivity, chemical environment[12]Molecular weight, elemental formula, fragmentation[14]Presence of functional groups[3]
Resolution Atomic (<1 Å)[3]AtomicMolecularMolecular (functional group level)
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[11]Requires soluble sample; less sensitive than MS.Provides no connectivity or stereochemical information.Provides no connectivity information.

Conclusion

The structural validation of 4-Amino-3-nitrobenzimidamide hydrochloride, like any novel compound destined for further research or development, requires a rigorous and multi-faceted analytical approach. Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure, providing an unparalleled level of detail. However, its reliance on high-quality single crystals necessitates the use of powerful and complementary spectroscopic techniques.

NMR spectroscopy provides the atomic-level connectivity in solution, mass spectrometry confirms the molecular weight and formula, and vibrational spectroscopy identifies the key functional groups. Together, these techniques form a self-validating system, providing the comprehensive and unambiguous structural data required by researchers, scientists, and drug development professionals to confidently advance their work.

References

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. Available at: [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. ScienceDirect. Available at: [Link]

  • Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. ProQuest. Available at: [Link]

  • Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. ConnectSci. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PMC. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

  • Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study. MDPI. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. Available at: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. Available at: [Link]

  • (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide. PMC. Available at: [Link]

  • Benzamide at BMRB. BMRB. Available at: [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. ScienceDirect. Available at: [Link]

  • (E)-2-(4-Nitrobenzylideneamino)benzamide. PMC. Available at: [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. NISCAIR. Available at: [Link]

  • FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR). Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

  • Method for preparing p-amino-benzamidine hydrochloride. Google Patents.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

Sources

Validation

Benchmarking the performance of 4-Amino-3-nitrobenzimidamide hydrochloride against commercially available reagents

As a Senior Application Scientist, evaluating chemical probes and synthetic intermediates requires looking beyond basic structural data. 4-Amino-3-nitrobenzimidamide hydrochloride (4-ANBA) , identified by CAS 74138-37-7,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical probes and synthetic intermediates requires looking beyond basic structural data. 4-Amino-3-nitrobenzimidamide hydrochloride (4-ANBA) , identified by CAS 74138-37-7, occupies a unique space in drug discovery. It functions both as a baseline reversible competitive inhibitor for trypsin-like serine proteases and as a highly reactive, bifunctional synthon for developing advanced therapeutics.

This guide benchmarks 4-ANBA against standard commercially available reagents, providing the mechanistic causality and self-validating experimental frameworks necessary to integrate this compound into your biochemical and synthetic workflows.

Mechanistic Causality: The Dual Utility of 4-ANBA

To understand the performance of 4-ANBA, we must analyze its structural biology and electronic properties. Serine proteases (such as Factor VIIa, thrombin, and trypsin) rely on a highly conserved catalytic triad (Ser195, His57, Asp102) and an S1 specificity pocket containing a critical Asp189 residue.

The amidine moiety of 4-ANBA remains protonated at physiological pH, allowing it to mimic the basic side chains of arginine or lysine. This enables the formation of a robust bidentate salt bridge with Asp189. However, unlike simple , 4-ANBA features an electron-withdrawing 3-nitro group and an electron-donating 4-amino group. This push-pull electronic configuration subtly modulates the pKa of the amidine, optimizing the hydrogen bond network within the S1 pocket for rapid on/off kinetics.

Beyond direct inhibition, this specific ortho-substitution pattern makes 4-ANBA an essential precursor. As detailed in recent pharmaceutical patents, it is a critical building block for synthesizing high-affinity [1] and potent [2].

G A 4-Amino-3-nitrobenzimidamide (4-ANBA) B Serine Protease Active Site (e.g., Factor VIIa) A->B Target Recognition C S1 Pocket Binding (Asp189 Interaction) B->C Amidine Salt Bridge D Catalytic Triad Blockade (His57, Asp102, Ser195) C->D Steric Hindrance E Reversible Enzyme Inhibition D->E Arrests Cleavage

Mechanistic pathway of serine protease inhibition by 4-ANBA via S1 pocket binding.

Comparative Performance Analysis

When selecting a protease inhibitor or synthon, researchers must balance target specificity, mechanism of action, and downstream utility. The table below summarizes how 4-ANBA benchmarks against ubiquitous laboratory standards.

ReagentPrimary MechanismTarget SpecificitySynthetic UtilityAqueous Stability
4-ANBA (CAS 74138-37-7) Reversible CompetitiveTrypsin-like (Baseline Probe)High (Bifunctional precursor for cyclization)High
Benzamidine HCl Reversible CompetitiveTrypsin-like (Broad)Low (Monofunctional)High
PMSF Irreversible CovalentSerine Proteases (Broad)None (End-point probe only)Low (Rapid hydrolysis)
Argatroban Reversible CompetitiveThrombin (Highly Specific)None (Finished therapeutic)High

Key Takeaway: While PMSF is ideal for crude lysate preservation and Argatroban for specific thrombin blockade, 4-ANBA is the superior choice when a project requires both a baseline kinetic probe and a customizable scaffold for structure-activity relationship (SAR) expansion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and analytical checkpoints to guarantee data reliability.

Protocol A: Chromogenic Assay for Factor VIIa Inhibition

This assay evaluates the direct competitive inhibitory power of 4-ANBA. A chromogenic substrate is utilized because it provides a real-time kinetic readout of enzyme velocity, allowing for precise IC50 calculations.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, and 0.1% BSA (pH 7.4). Causality: BSA prevents non-specific adsorption of the enzyme to the microplate walls, while CaCl₂ is strictly required to maintain the structural integrity of the Factor VIIa Gla domain.

  • Reagent Aliquoting: In a 96-well microplate, add 10 nM human recombinant Factor VIIa.

  • Inhibitor Incubation: Add varying concentrations of 4-ANBA (1 µM to 1 mM). Include a vehicle control (DMSO) to establish the baseline Vmax (uninhibited state) and a positive control (1 mM Benzamidine HCl) to validate the assay's dynamic range. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 0.5 mM of a Factor VIIa-specific chromogenic substrate (e.g., Spectrozyme FVIIa).

  • Kinetic Readout: Monitor absorbance continuously at 405 nm for 10 minutes. Calculate the initial velocity (V₀) and determine the IC50 using non-linear regression.

Protocol B: Synthetic Workflow for 2-Aryl-5-amidinobenzimidazoles

This protocol demonstrates the utility of 4-ANBA as a synthon for developing advanced antimicrobial agents.

  • Nitro Reduction: Dissolve 4-ANBA in methanol. Add a catalytic amount of Pd/C (10%) and stir under a hydrogen atmosphere (1 atm) for 2 hours to yield 3,4-diaminobenzamidine. Causality: Reducing the nitro group prepares the ortho-diamine necessary for subsequent cyclization, preventing unwanted electrophilic side reactions.

  • Condensation: Filter the catalyst through Celite. To the filtrate, add 1 equivalent of a target glycosylated aldehyde and a catalytic amount of sodium bisulfite (NaHSO₃).

  • Oxidative Cyclization: Reflux the mixture for 4 hours. Causality: The acidic/oxidative environment drives the dehydration of the intermediate Schiff base, forcing the closure of the stable benzimidazole ring.

  • Validation: Precipitate the product using cold diethyl ether, filter, and validate the structure using LCMS and ¹H/¹³C NMR. The disappearance of the aldehyde proton signal (~9.8 ppm) confirms successful cyclization.

W S1 Prepare 4-ANBA Stock Solutions S2 Biochemical Assay (Chromogenic Substrate) S1->S2 Aliquot for testing S3 Synthetic Workflow (Benzimidazole Cyclization) S1->S3 Use as synthon S4 Read Absorbance (IC50 Calculation) S2->S4 Kinetic readout S5 Purification & NMR Validation S3->S5 Isolate product

Parallel workflows for 4-ANBA in biochemical screening and synthetic applications.

References

  • Source: WIPO / Google Patents (Patent WO2005118554A2)
  • Title: Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles Source: Journal of the Brazilian Chemical Society URL: [Link]

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